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Tert-butyl N-[(4-

Cat. No.: B179249
CAS No.: 150767-02-5
M. Wt: 252.31 g/mol
InChI Key: LAAOJPYAGIBKBK-UHFFFAOYSA-N
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Description

Overview of tert-Butyl Carbamate (B1207046) Protective Groups in Synthetic Chemistry

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for amines. thermofisher.commasterorganicchemistry.com Its widespread adoption stems from its desirable characteristics: it is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily removed under mild acidic conditions. organic-chemistry.orgwikipedia.org This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile protecting groups, a crucial aspect in the multi-step synthesis of complex molecules. organic-chemistry.org

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org Various methods have been developed to optimize this reaction, including the use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or employing different solvent systems. wikipedia.org The removal of the Boc group is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol. wikipedia.orgfishersci.co.uk The mechanism of deprotection involves the formation of a tert-butyl cation, which can potentially alkylate other nucleophilic sites in the molecule. To mitigate this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org

Significance of the N-[(4-Substituted)-X] Scaffold in Chemical Research

The N-[(4-substituted)-X] scaffold refers to a broad category of molecular frameworks where a nitrogen atom is connected to a core structure (X) that bears a substituent at the 4-position. This scaffold is of immense interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules. mdpi.com Nitrogen-containing heterocyclic scaffolds, a prominent example of this framework, are found in a vast number of FDA-approved drugs and natural products. mdpi.comopenmedicinalchemistryjournal.com

The versatility of the N-[(4-substituted)-X] scaffold lies in the ability to readily modify the substituent at the 4-position, allowing for the systematic exploration of structure-activity relationships (SAR). openmedicinalchemistryjournal.com By introducing different functional groups at this position, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to enhance its biological activity and target specificity. nih.gov For instance, the introduction of a trifluoromethyl group can significantly alter a compound's metabolic stability and binding affinity. Common examples of these scaffolds include substituted pyridines, pyrroles, and piperidines, which are integral components of many therapeutic agents. researchgate.netrsc.orgresearchgate.net

Historical Context and Evolution of Research on Analogous Compounds

The study of carbamates has a rich history, dating back to the 19th century with the isolation of physostigmine, a natural methyl carbamate, from the Calabar bean. nih.govmhmedical.com Initially used for treating glaucoma, its discovery laid the groundwork for the exploration of carbamates as therapeutic agents. nih.govresearchgate.net The mid-20th century saw the expansion of carbamate applications into agriculture with the development of carbamate-based pesticides like carbaryl. nih.govmhmedical.com

The evolution of organic synthesis, particularly the development of protecting group strategies, propelled the use of carbamates, especially tert-butyl carbamates, into the forefront of academic and industrial research. nih.govacs.org The recognition of the Boc group's utility in peptide synthesis was a significant milestone, enabling the construction of complex polypeptides. masterorganicchemistry.com Over the years, research has focused on developing more efficient and selective methods for both the introduction and removal of the Boc group. organic-chemistry.orgorganic-chemistry.org Furthermore, the exploration of diverse N-substituted scaffolds has expanded the chemical space available for drug discovery, leading to the synthesis of novel carbamate derivatives with a wide range of biological activities. nih.govresearchgate.net The ongoing research in this field continues to yield innovative synthetic methodologies and novel applications for these versatile compounds. nih.govacs.org

Physicochemical Properties and Characterization

The physicochemical properties of tert-butyl N-[(4-substituted)-X]carbamate derivatives are crucial for their application in various scientific fields. These properties are largely influenced by the nature of the "X" scaffold and the substituent at the 4-position.

Generally, these compounds are white to slightly yellow crystalline solids. ontosight.aichembk.com Their solubility is typically high in organic solvents such as dichloromethane, chloroform, tetrahydrofuran (B95107), and methanol, while they exhibit limited solubility in water and petroleum ether. ontosight.aichembk.com The presence of the bulky tert-butyl group contributes to their solubility in nonpolar solvents. vulcanchem.com

The melting point of these derivatives can vary significantly depending on the specific structure. For instance, the parent tert-butyl carbamate has a melting point in the range of 105-108 °C. chembk.comchemsrc.com

Table 1: Physicochemical Properties of Selected tert-Butyl Carbamate Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
tert-Butyl carbamateC₅H₁₁NO₂117.15105-108 chembk.comchemsrc.com
tert-Butyl (4-aminophenyl)carbamateC₁₂H₁₆N₂O₂220.27Not Reported
tert-Butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamateC₁₆H₂₂N₂O₂274.36Not Reported
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamateC₁₂H₂₄N₂O₂Not ReportedNot Reported
tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamateC₁₄H₂₁NO₃251.32Not Reported
tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamateC₁₀H₁₉NO₃201.26Not Reported

The characterization of these compounds relies on a suite of analytical techniques. Spectroscopic methods are paramount for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. ijcr.infoscielo.org.mx The characteristic signals for the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR) and the carbamate carbonyl (around 155 ppm in ¹³C NMR) are key identifiers. ijcr.infoscielo.org.mx

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. ijcr.info The N-H stretching vibration of the carbamate typically appears around 3300-3500 cm⁻¹, and the C=O stretching of the carbamate is observed in the region of 1680-1740 cm⁻¹. ijcr.info

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. ijcr.infoscielo.org.mx

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of the synthesized compounds. researchgate.nettaylorfrancis.comusgs.gov Due to the thermal lability of many carbamates, HPLC is often the preferred method. taylorfrancis.comusgs.gov For more detailed analysis, these techniques are often coupled with mass spectrometry (LC-MS or GC-MS). researchgate.nettaylorfrancis.com

Synthesis and Manufacturing Processes

The synthesis of this compoundsubstituted)-X]carbamate derivatives primarily involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a primary or secondary amine of the corresponding N-[(4-substituted)-X] scaffold.

The most prevalent method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgwikipedia.org This reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (B52724), and often in the presence of a base to neutralize the acidic byproduct. wikipedia.org Common bases include sodium hydroxide (B78521), triethylamine (B128534), or 4-dimethylaminopyridine (DMAP). wikipedia.org The reaction conditions can be tailored based on the reactivity of the amine; for instance, heating may be required for less reactive amines. wikipedia.org

Alternative reagents for Boc protection include tert-butyl chloroformate, although Boc₂O is generally preferred due to its lower toxicity and ease of handling. ontosight.ai More recently, novel reagents like Boc-DMT have been developed for the efficient introduction of the Boc group under mild, aqueous conditions. organic-chemistry.org

A notable synthetic route for preparing tert-butyl carbamates from carboxylic acids is the Curtius rearrangement. organic-chemistry.orgorganic-chemistry.org In this method, a carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate. This isocyanate is subsequently trapped with tert-butanol (B103910) to yield the desired tert-butyl carbamate. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Reagents and Conditions for Boc Protection

ReagentBaseSolventTemperatureReference
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxideWater/THF0 °C to RT wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)AcetonitrileNot Specified wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)TriethylamineTHF0 °C to RT vulcanchem.com
Di-tert-butyl dicarbonate (Boc₂O)None (catalyst- and solvent-free)Mild conditionsNot Specified researchgate.net
tert-Butyl chloroformateBaseDichloromethane0-5 °C

RT = Room Temperature

On an industrial scale, process optimization is crucial to ensure efficiency, safety, and cost-effectiveness. This involves selecting readily available and inexpensive starting materials, minimizing the number of synthetic steps, and developing purification methods that are amenable to large-scale production, such as crystallization rather than chromatography. sioc-journal.cn For example, in the synthesis of (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate, a key pharmaceutical intermediate, optimization involved replacing hazardous reagents like sodium azide with safer alternatives and streamlining the purification process. sioc-journal.cn

Applications in Scientific Research

The unique properties of this compoundsubstituted)-X]carbamate derivatives make them highly valuable in various areas of scientific research, most notably in medicinal chemistry and as versatile building blocks in organic synthesis.

Role in Medicinal Chemistry

In the field of medicinal chemistry, these compounds are frequently used as key intermediates in the synthesis of a wide array of therapeutic agents. nih.govresearchgate.net The Boc group serves to protect a reactive amine functionality while other parts of the molecule are being modified. masterorganicchemistry.com This allows for the construction of complex molecular architectures with high precision.

Derivatives of this compoundsubstituted)-X]carbamates have been investigated for a range of biological activities. For instance, certain carbamate derivatives have shown potential as enzyme inhibitors, which could be beneficial in treating diseases where specific enzymes are overactive. The N-[(4-substituted)-X] scaffold itself is often a pharmacophore, a structural feature responsible for a drug's biological activity. By synthesizing a library of compounds with different substituents at the 4-position, medicinal chemists can systematically explore the structure-activity relationship and optimize the compound's potency and selectivity. openmedicinalchemistryjournal.com Examples of therapeutic areas where these scaffolds are prominent include cancer, infectious diseases, and central nervous system disorders. rsc.org

Use as Building Blocks in Organic Synthesis

Beyond their role as protected amines, this compoundsubstituted)-X]carbamate derivatives are valuable building blocks for the synthesis of more complex molecules. thermofisher.com The carbamate functionality can be transformed into other functional groups, or the Boc group can be removed to reveal a free amine that can participate in a variety of subsequent reactions, such as amide bond formation or N-alkylation. organic-chemistry.org

These compounds are particularly useful in the synthesis of heterocyclic compounds like pyridines and pyrazoles. enamine.net For example, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate serves as a precursor in the synthesis of highly functionalized pyridine (B92270) derivatives through cycloaddition reactions. enamine.net The ability to introduce specific substituents on the "X" scaffold prior to its incorporation into a larger molecule provides a powerful strategy for creating molecular diversity. chemimpex.com

Recent Advances and Future Directions

The field of this compoundsubstituted)-X]carbamate chemistry is continually evolving, with ongoing research focused on developing novel synthetic methods, exploring new applications, and designing more effective and selective compounds.

Recent advances in synthesis include the development of more environmentally friendly and efficient methods for Boc protection and deprotection. researchgate.net This includes the use of catalyst-free and solvent-free reaction conditions, as well as the development of novel reagents that operate under mild conditions. organic-chemistry.orgresearchgate.net There is also a growing interest in continuous flow chemistry for the synthesis and deprotection of these compounds, which can offer advantages in terms of safety, scalability, and control over reaction parameters. acs.org

In terms of applications, researchers are exploring the use of these derivatives in new areas of materials science, such as the formation of self-assembled monolayers (SAMs) on gold surfaces. uh.edu Amine-terminated SAMs have potential applications in biosensors, electronics, and as platforms for surface functionalization. uh.edu

Future directions in this field will likely focus on several key areas:

Development of Novel Scaffolds: The design and synthesis of new N-[(4-substituted)-X] scaffolds will continue to be a major focus, aiming to access novel chemical space and develop compounds with unique biological properties.

Green Chemistry: The principles of green chemistry will continue to drive the development of more sustainable synthetic methods for the preparation and use of these compounds.

Advanced Materials: The application of these derivatives in the creation of advanced materials with tailored properties is a promising area for future research.

Drug Discovery: The rational design of new therapeutic agents based on these scaffolds will remain a central theme, aided by advances in computational chemistry and a deeper understanding of biological targets.

The versatility and fundamental importance of this compoundsubstituted)-X]carbamate derivatives ensure that they will remain a vibrant and impactful area of chemical research for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O3 B179249 Tert-butyl N-[(4- CAS No. 150767-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAOJPYAGIBKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168299
Record name 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150767-02-5
Record name 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=150767-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID001168299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Tert Butyl N 4 Substituted X Carbamate Derivatives

Established Synthetic Routes and Optimization Protocols

Established methods for synthesizing tert-butyl N-carbamate derivatives often rely on multi-step sequences that are well-documented and optimized for various substrates. These routes provide robust and scalable access to the target compounds.

Sequential Protection and Functionalization Approaches

A cornerstone of synthesizing complex molecules containing the tert-butyl carbamate (B1207046) moiety is the sequential application of protection and functionalization steps. The tert-butoxycarbonyl (Boc) group is favored for its stability under a wide range of nucleophilic and basic conditions, while being easily removable under acidic conditions. organic-chemistry.org This orthogonality allows for selective chemical modifications at other sites of the molecule.

The general strategy can proceed in two ways:

Protection Followed by Functionalization: An existing primary or secondary amine is first protected with a Boc group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The now-protected intermediate can undergo further reactions, such as acylation, alkylation, or coupling, without interference from the highly nucleophilic amine. For instance, the synthesis of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives begins with the protection of 2-nitro,4-bromo benzenamine with Boc₂O, followed by reduction of the nitro group to an amine, and subsequent amide coupling. researchgate.net

Functionalization Followed by Protection: In some synthetic routes, a functional group is introduced or modified prior to the installation of the Boc group. This approach is common when the unprotected amine is required for a key transformation. A representative example is the synthesis of tert-butyl 2-amino phenylcarbamate, where 2-nitrophenyl isocyanate is first converted to a carbamate, and the nitro group is subsequently reduced to an amine using reagents like iron(III) chloride and hydrazine (B178648) hydrate. nih.gov

Amide Coupling Reactions Utilizing Diverse Reagents

Amide bond formation is a critical step in the synthesis of many tert-butyl N-[(4-substituted)-X]carbamate derivatives, particularly when an acyl group is attached to a nitrogen atom within the molecular scaffold. These reactions typically involve the condensation of a carboxylic acid with an amine. To facilitate this transformation, which is otherwise slow, a variety of coupling reagents are employed to activate the carboxylic acid.

Commonly used reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt). nih.govresearchgate.net This combination converts the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using EDCI and HOBt. nih.govresearchgate.net Other advanced coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also used for dehydration reactions between carboxylic acids and amines to form the amide bond in carbamate derivatives. researchgate.netacs.org

The selection of the coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as racemization in chiral substrates.

Table 1: Amide Coupling Reactions for Synthesis of tert-Butyl Phenylcarbamate Derivatives nih.govresearchgate.net
Starting Carboxylic AcidStarting AmineCoupling ReagentsSolvent/BaseProductYield (%)
4-Fluorobenzoic acidtert-Butyl 2-aminophenylcarbamateEDCI, HOBtDIPEAtert-Butyl 2-(4-fluorobenzamido)phenylcarbamate74
4-Methylbenzoic acidtert-Butyl 2-aminophenylcarbamateEDCI, HOBtDIPEAtert-Butyl 2-(4-methylbenzamido)phenylcarbamate55.5
4-(1H-Indol-2-yl)butanoic acidtert-Butyl 2-aminophenylcarbamateEDCI, HOBtDIPEAtert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate75.7

Carbamoylation Strategies and tert-Butyl Protection Techniques

The introduction of the tert-butyl carbamate group, a process known as N-tert-butoxycarbonylation or Boc protection, is a fundamental transformation. The most prevalent reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org The reaction is typically performed in the presence of a base, such as sodium bicarbonate or triethylamine (B128534), in a solvent system like tetrahydrofuran (B95107)/water. nih.gov This method is highly efficient and chemoselective for protecting primary and secondary amines. organic-chemistry.org Catalytic approaches using ionic liquids or perchloric acid adsorbed on silica (B1680970) gel have also been developed to enhance efficiency and simplify purification. organic-chemistry.org

An alternative strategy for synthesizing tert-butyl carbamates involves the Curtius rearrangement. organic-chemistry.org In this method, a carboxylic acid is converted to an acyl azide (B81097) intermediate, often using di-tert-butyl dicarbonate and sodium azide. organic-chemistry.org This intermediate then rearranges to form an isocyanate, which is trapped in situ by an alcohol (like tert-butanol) or an amine to yield the desired carbamate or urea (B33335) derivative. organic-chemistry.org This method is valuable as it tolerates a variety of functional groups. organic-chemistry.org

Reductive Amination Protocols for N-Heterocyclic Amine Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing secondary and tertiary amines, including N-heterocyclic structures. harvard.edu The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

Mild and selective reducing agents are key to the success of this reaction, as they must reduce the iminium ion preferentially over the starting carbonyl compound. harvard.edu Sodium triacetoxyborohydride (B8407120) (STAB) is a widely used reagent for this purpose due to its high selectivity and tolerance for a broad range of functional groups. harvard.edu Other reagents include sodium cyanoborohydride, although its toxicity is a drawback. harvard.edu This protocol can be applied to intermediates in the synthesis of complex carbamate derivatives, for example, by creating a complex amine which is then subsequently protected with a Boc group. It is also used in one-pot tandem strategies where an alcohol is first oxidized to an aldehyde, which then undergoes reductive amination. organic-chemistry.org

Advanced Synthetic Transformations and Catalysis

Modern synthetic chemistry has introduced powerful catalytic methods that provide more efficient and versatile routes to tert-butyl N-carbamate derivatives, often with improved functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Carbon-Nitrogen Bond Formations

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a premier method for forming C-N bonds. acs.orguwindsor.ca This reaction enables the coupling of amines with aryl halides or pseudohalides (like triflates) and has been successfully applied to the synthesis of N-aryl tert-butyl carbamates. researchgate.netresearchgate.net In this context, tert-butyl carbamate acts as an ammonia (B1221849) equivalent, coupling with an aryl partner to form a Boc-protected aniline. researchgate.net

The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or [(π-allyl)PdCl]₂) and a phosphine (B1218219) ligand. researchgate.netnih.gov The choice of ligand is critical, with bulky, electron-rich phosphines such as tert-butyl X-Phos or cBRIDP showing high efficacy. researchgate.netnih.gov The reaction requires a base, with sodium tert-butoxide being crucial for reactions conducted at room temperature. researchgate.net These reactions often exhibit good functional group compatibility and can be performed under mild conditions. researchgate.netnih.gov Research has shown that these couplings can even be performed in water using micellar catalysis, enhancing the environmental friendliness of the process. nih.gov

Another palladium-catalyzed approach involves the reaction of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. researchgate.netnih.gov This generates an isocyanate intermediate in situ, which is then trapped by the alcohol. When tert-butanol (B103910) is used as the solvent, the corresponding Boc-protected anilines can be formed in good yields. nih.gov

Table 2: Palladium-Catalyzed Amidation with Aryl Bromides and tert-Butyl Carbamate nih.gov
Aryl BromideBaseTemperature (°C)ProductYield (%)
4-BromoacetophenoneNaOt-Bu50tert-Butyl (4-acetylphenyl)carbamate94
4-BromobenzonitrileNaOt-Bu50tert-Butyl (4-cyanophenyl)carbamate96
Methyl 4-bromobenzoateNaOt-Bu50tert-Butyl (4-(methoxycarbonyl)phenyl)carbamate95
4-BromobenzophenoneNaOt-Bu50tert-Butyl (4-benzoylphenyl)carbamate75
1-Bromo-4-(trifluoromethoxy)benzeneNaOt-Bu25 (rt)tert-Butyl (4-(trifluoromethoxy)phenyl)carbamate94
1-Bromo-4-tert-butylbenzeneNaOt-Bu25 (rt)tert-Butyl (4-(tert-butyl)phenyl)carbamate98

Electrochemical Synthesis Methods for Stereoselective Outcomes

Electrochemical synthesis offers a powerful, reagent-minimal approach to organic transformations, relying on electric current to drive oxidation or reduction reactions. In the context of tert-butyl carbamate derivatives, electrosynthesis has been harnessed to generate reactive intermediates that can be guided toward stereoselective outcomes.

A primary electrochemical transformation for N-Boc protected amines is the Shono oxidation, which involves the anodic oxidation of the carbamate. chemrxiv.orgresearchgate.netresearchgate.net This process generates an (alkoxycarbonyl)amino radical cation, which, after proton loss, forms an α-amino radical. A subsequent one-electron oxidation yields a highly reactive iminium ion intermediate. researchgate.net The generation of these intermediates electrochemically avoids the need for stoichiometric chemical oxidants, presenting a greener and more efficient pathway.

Achieving stereoselectivity in these reactions depends on the subsequent transformations of the electrochemically generated intermediates.

Diastereoselective Synthesis: In the synthesis of dehydroamino acid derivatives from N-Boc protected amino acids, an initial electrochemical α-methoxylation is followed by an elimination step. chemrxiv.org The choice of base in this subsequent step can dictate the stereochemical outcome; for instance, using DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can selectively yield the (Z)-isomer of the product. chemrxiv.org Similarly, the stereoselective synthesis of complex heterocyclic structures like fluorinated dibenzazepines has been accomplished by electrolyzing amide precursors, where the stereochemistry is controlled during the cyclization of the electro-generated radical cation. nih.gov

Enantioselective Synthesis: True asymmetric electrochemical synthesis, which creates a preference for one enantiomer, is typically achieved by introducing a chiral influence into the reaction environment. beilstein-journals.org While specific examples for all this compoundsubstituted)-X]carbamate derivatives are still emerging, the established principles of asymmetric electrochemistry are directly applicable. These methods include:

Chiral Mediators and Catalysts: Using chiral catalysts, such as Rhodium complexes or chiral secondary amines, can create a chiral environment around the substrate during the electrochemical event. beilstein-journals.org For example, chiral secondary amine catalysts have been used for the enantioselective α-arylation of aldehydes, a process that involves the generation of enamine intermediates that react with electrochemically produced electrophiles. beilstein-journals.org

Kinetic Resolution: Electrochemical oxidation can be used for the kinetic resolution of racemic mixtures. In a process catalyzed by a chiral complex like (R,R)-Ph-BOX, one enantiomer of a racemic amino alcohol can be oxidized faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate. beilstein-journals.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate molecule can direct the stereochemical course of the electrochemical reaction, after which the auxiliary can be cleaved.

The alkylation of N-Boc-4-aminopyridine, facilitated by an electrochemically generated base, demonstrates another facet of electrosynthesis. researchgate.netnih.gov Here, the electrochemistry provides a mild way to generate a strong base in situ, avoiding harsh chemical reagents and byproducts. researchgate.netnih.gov Achieving stereoselectivity in such a process would involve the use of a chiral alkylating agent.

Orthogonal Functionalization and Derivatization Strategies

Orthogonal synthesis strategies are crucial for the construction of complex molecules, allowing for the selective modification of one functional group in the presence of others. The N-Boc group is a key player in many such schemes due to its unique deprotection condition (acid-lability).

The core principle of orthogonality with the Boc group is its stability towards conditions that cleave other protecting groups. organic-chemistry.org The Boc group is generally stable to bases, nucleophiles, and hydrogenolysis conditions, which forms the basis for several widely used orthogonal pairs: organic-chemistry.orgrsc.org

Boc/Fmoc: The fluorenylmethyloxycarbonyl (Fmoc) group is labile to bases (e.g., piperidine), whereas the Boc group is stable. This orthogonality is the foundation of modern solid-phase peptide synthesis. organic-chemistry.orgsigmaaldrich.com

Boc/Cbz: The benzyloxycarbonyl (Cbz or Z) group is removed by hydrogenolysis, a condition to which the Boc group is inert. This allows for selective deprotection in molecules containing both groups. diva-portal.org

Boc/Alloc: The allyloxycarbonyl (Alloc) group can be cleaved by palladium catalysis, providing another level of orthogonality. rsc.org

Beyond these classic pairs, the Boc group enables orthogonal derivatization by being compatible with the introduction of other reactive handles. A prime example is the use of tert-Butyl N-(4-azidobutyl)carbamate . In this bifunctional linker, the azide moiety can undergo highly specific copper-catalyzed or strain-promoted "click chemistry" reactions with alkynes to form stable triazole linkages. The Boc-protected amine remains untouched during this process and can be deprotected later under mild acidic conditions to reveal a free amine for further conjugation.

This strategy extends to other functionalities. For instance, a Boc-protected proline derivative was successfully subjected to an electrophilic azidation reaction to install an azido (B1232118) group, with the Boc group remaining intact until its desired removal with trifluoroacetic acid (TFA). nih.gov

Furthermore, "quasi-orthogonal" systems exist where deprotection selectivity depends on carefully controlled conditions. For example, N-Boc protected imidazoles and pyrazoles can be selectively deprotected using sodium borohydride (B1222165) (NaBH₄) in ethanol, while N-Boc protected primary amines or other heterocycles like indoles remain fully intact under the same conditions. arkat-usa.org This chemoselectivity offers a nuanced tool for differentiation in complex heterocyclic systems.

Innovations in Yield Optimization and Side-Product Minimization

Maximizing product yield and purity is a central goal in process chemistry. For the synthesis of this compoundsubstituted)-X]carbamate derivatives, innovations focus on optimizing reaction parameters and developing more efficient, scalable, and safer processes.

Optimization of Reaction Conditions Careful control of reaction parameters is critical. Key variables include temperature, stoichiometry, solvent, and catalysts.

Temperature and Stoichiometry: In the synthesis of tert-butyl [(2R)-1-phenylpropan-2-yl]carbamate, maintaining a temperature of 25–30°C provides an optimal balance between reaction time and the prevention of racemization. Using a slight excess (1.2:1 molar ratio) of di-tert-butyl dicarbonate (Boc₂O) to the amine starting material ensures complete reaction while minimizing the formation of urea-related side products.

Solvent and Additives: The choice of solvent can dramatically impact reaction outcomes. In a cascade synthesis of oxazolidinones from a tert-butyl carbonate precursor, dichloromethane (B109758) (DCM) was found to be a superior solvent to tetrahydrofuran (THF), which gave poor yields. acs.orgacs.org Additives also play a crucial role. The addition of tetrabutylammonium (B224687) bromide (TBAB) was found to catalyze the reaction and improve yield; however, using an excess amount of TBAB without a base like triethylamine (Et₃N) shifted the reaction mechanism, leading to the formation of an undesired six-membered cyclic carbamate as the major side-product. acs.orgacs.org

The following table illustrates the optimization of a Boc₂O-mediated cyclization, highlighting the impact of solvent and additives on product yield and the formation of side products.

EntrySolventEquivalents of Boc₂OEquivalents of Et₃NAdditive (Equiv.)Product Yield (%)Key Observation
1THF1.12.0None17Poor yield
2DCM1.12.0None65Superior solvent
3DCM2.02.0None78Increased Boc₂O improves yield
4DCM1.10NH₄Cl (2.0)81 (Intermediate only)Reaction stops at protection step
5DCM1.10TBAB (3.0)72 (Side-product)Excess additive shifts pathway
6DCM1.13.0None77Optimized, cost-effective condition

Data sourced from a study on Boc₂O-mediated oxazolidinone synthesis. acs.orgacs.org

Catalyst Innovation: The use of novel catalysts can significantly improve efficiency. For the N-Boc protection of various amines, a sulfonated reduced graphene oxide (SrGO) solid acid catalyst was developed. thieme-connect.com This metal-free, reusable catalyst enabled the reaction to proceed in high yields (84–95%) under solvent-free conditions with short reaction times. thieme-connect.com The table below shows the optimization of this catalytic system.

EntryCatalyst (SrGO) AmountSolventTemperatureTimeYield (%)
1NoneSolvent-freeRT48 h42
25 mgDCMRT12 min87
35 mgSolvent-freeRT20 min92
47.5 mgSolvent-freeRT10 min93
510 mgSolvent-freeRT10 min94

Data based on the Boc protection of morpholine (B109124) using an SrGO catalyst. thieme-connect.com

Reaction Mechanisms and Chemical Reactivity of Tert Butyl N 4 Substituted X Carbamate Derivatives

Intrinsic Reactivity of the tert-Butyl Carbamate (B1207046) Moiety

The chemical behavior of the tert-butyl carbamate (Boc) group is dictated by the interplay of its electronic and steric properties. These characteristics are fundamental to its function as a protecting group and its influence on neighboring functionalities within a molecule.

The protection of an amine as a tert-butyl carbamate is a common strategy to temporarily reduce its nucleophilicity and basicity, preventing unwanted side reactions during synthesis. chemistrysteps.comnih.gov The most prevalent method for installing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The mechanism proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride. chemistrysteps.com This forms a tetrahedral intermediate which then collapses, expelling a t-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable carbon dioxide gas and a tert-butoxide anion, which deprotonates the newly formed carbamate to yield the final protected product. jk-sci.comjkchemical.com

The removal, or deprotection, of the Boc group is most famously achieved under acidic conditions. total-synthesis.comfishersci.co.uk The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond, leading to the formation of a highly stable tertiary butyl carbocation and a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.comcommonorganicchemistry.com The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine, which is typically protonated under the acidic reaction conditions. masterorganicchemistry.comcommonorganicchemistry.com

The stability of the tert-butyl carbocation is a key thermodynamic driver for this deprotection mechanism. chemistrysteps.com This intermediate can be trapped by nucleophiles or deprotonate to form isobutylene (B52900) gas. total-synthesis.comcommonorganicchemistry.com

A crucial aspect of the Boc group is its "orthogonality" to other protecting groups. total-synthesis.com Because it is cleaved by acid, it can be selectively removed in the presence of groups that are labile to other conditions, such as:

Benzyloxycarbonyl (Cbz or Z): Removed by catalytic hydrogenation. total-synthesis.com

9-Fluorenylmethoxycarbonyl (Fmoc): Removed by basic conditions (e.g., piperidine). total-synthesis.com

Allyloxycarbonyl (Alloc): Removed by transition metal catalysis. total-synthesis.com

This selectivity allows for complex, multi-step syntheses where different functional groups can be deprotected at various stages without interfering with others. wiley-vch.de For instance, a Boc-protected amine can be deprotected with acid while leaving a Cbz-protected amine on the same molecule intact. masterorganicchemistry.com

Deprotection Method Typical Reagents Mechanism Key Features
Acidolysis Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Protonation of carbonyl, loss of tert-butyl cation, decarboxylation of carbamic acid. masterorganicchemistry.comcommonorganicchemistry.comMost common method; fast and efficient at room temperature. fishersci.co.uk
Lewis Acid Catalysis Zinc bromide (ZnBr₂), Tin(IV) chloride (SnCl₄), Aluminum chloride (AlCl₃)Coordination of Lewis acid to carbonyl, fragmentation. acsgcipr.orgCan offer selectivity, but often requires stoichiometric amounts. acsgcipr.org May generate protic acids in the presence of water. acsgcipr.org
Thermal High TemperatureCleavage via eliminationLess common, requires high heat which can affect other functional groups.

This table summarizes common deprotection strategies for the Boc group.

The tert-butyl group of the Boc moiety exerts significant influence on the reactivity of the molecule through both steric and electronic effects.

Steric Hindrance: The large, bulky nature of the tert-butyl group provides a "steric shield" around the protected amine and adjacent positions. chemistrytalk.org This steric bulk can:

Hinder Nucleophilic Attack: It physically blocks the approach of reagents to the protected nitrogen and nearby atoms.

Direct Reactions: In some cases, its bulk can be used strategically to direct reactions to less hindered sites on the molecule. acsgcipr.org

Influence Conformation: It can restrict rotation around bonds due to van der Waals repulsion, locking the molecule into specific conformations. This can impact the reactivity of the entire scaffold.

Electronic Effects: The electronic nature of the tert-butyl carbamate group is a balance of competing effects.

The carbamate group itself is electron-withdrawing due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This delocalization reduces the nucleophilicity and basicity of the nitrogen atom, which is the primary goal of protection. nih.gov

Conversely, the tert-butyl group is electron-donating through an inductive effect (hyperconjugation). This donation slightly increases the electron density on the carbamate oxygen, which can, for instance, raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon more resistant to nucleophilic attack compared to less substituted carbamates.

Mechanisms of Amine Protection and Selective Deprotection

Mechanistic Studies of Functional Group Transformations on the N-[(4-Substituted)-X] Scaffold

The presence of a Boc-protected amine influences the reactivity of other functional groups on the molecular scaffold. This section examines key transformations, using a 4-substituted phenyl ring as a representative "X" scaffold.

The chloroacetamido group (-NHC(O)CH₂Cl) is a reactive moiety often used as an electrophilic handle for further molecular elaboration. In a scaffold such as tert-butyl N-[4-(2-chloroacetamido)phenyl]carbamate, the chloroacetamide group is susceptible to nucleophilic substitution (Sₙ2) reactions, where the chlorine atom is displaced by a nucleophile. smolecule.comresearchgate.net

The reaction involves the direct attack of a nucleophile (e.g., an amine, thiol, or phenoxide) on the carbon atom bearing the chlorine. ajol.info The presence of the adjacent carbonyl group activates the C-Cl bond towards substitution. Research on related N-(4-substituted-phenyl)-2-chloroacetamide systems shows that they readily react with various nucleophiles, such as morpholine (B109124) or thiols, to form new C-N or C-S bonds. researchgate.netajol.infonih.gov

Nucleophile Product Type Reaction Conditions Reference Example
Amines (e.g., Piperidine) Glycinamide derivativesEthanol, Heat ajol.info
Thiols (e.g., Mercaptoacetic acid) Thioether derivativesEthanol, Sodium Acetate (B1210297) ajol.info
Hydrazines Hydrazinylacetamide derivativesDMF, Triethylamine (B128534) nih.gov

This table illustrates the versatility of the chloroacetamido group in nucleophilic substitution reactions on related scaffolds.

The stability of the Boc group under various oxidative and reductive conditions is a key feature of its utility. researchgate.net Generally, the Boc group is resistant to catalytic hydrogenation (e.g., H₂/Pd-C), which is used to cleave benzyl (B1604629) (Bn) or Cbz groups. nih.govtotal-synthesis.com This orthogonality is frequently exploited in synthesis.

However, the Boc group is not entirely inert. While stable to many common oxidizing agents, it can be sensitive to certain strong Lewis acids or highly acidic oxidative conditions. total-synthesis.com Conversely, other functional groups on the N-[(4-substituted)-X] scaffold can be oxidized or reduced in the presence of a Boc group. For instance, a nitro group on the phenyl ring can be reduced to an amine using catalysts like nickel boride, followed by a one-pot Boc-protection of the newly formed amine. organic-chemistry.org

Some newer deprotection methods have been developed that utilize oxidative conditions, demonstrating that the Boc group's stability is conditional. For example, certain molybdenum-catalyzed hydrogen peroxide systems can cleave Boc groups, offering an alternative pathway that is orthogonal to acid/base-labile groups. beilstein-journals.org

Hydrolysis refers to the cleavage of chemical bonds by water. In the context of tert-butyl carbamates, this term can describe two processes: the intended acid-catalyzed deprotection (discussed in 3.1.1) or the unintended cleavage under other aqueous conditions.

The Boc group is notably stable to basic hydrolysis. nih.gov Unlike simple esters or other carbamates like Fmoc, it resists cleavage by hydroxide (B78521) ions or other bases at moderate temperatures. This stability is attributed to the steric hindrance of the tert-butyl group, which prevents the nucleophilic attack of hydroxide at the carbonyl carbon. total-synthesis.com

Under neutral or near-neutral pH, the hydrolysis of tert-butyl carbamates is generally very slow. oup.com However, at high temperatures (e.g., 150 °C) in water, thermal hydrolysis can occur. Studies on the hydrolysis of Boc-protected anilines under high-temperature water showed that electron-donating groups on the phenyl ring facilitate the reaction, while electron-withdrawing groups retard it. rsc.org The products of such hydrolysis are the corresponding free amine, tert-butanol (B103910), and carbon dioxide.

The hydrolysis mechanism under these conditions is complex and can be influenced by the properties of high-temperature water. In some cases, easily oxidized products like anilines can lead to side reactions if oxygen is not excluded. rsc.org

The hydrolysis of other functional groups on the scaffold, such as an ester or the chloroacetamido group, can also occur. The chloroacetamido group can hydrolyze to a hydroxyacetamido group under certain conditions, particularly at elevated temperatures or with prolonged exposure to aqueous base or acid. smolecule.com

Oxidation and Reduction Chemistry of Key Moieties

Stereochemical Control and Regioselectivity in Reactions Involving tert-Butyl N-[(4-Substituted)-X]carbamate Derivatives

The tert-butoxycarbonyl (Boc) protecting group, a cornerstone in modern organic synthesis, offers more than just temporary shielding of amine functionalities. researchgate.net Its inherent steric and electronic properties, coupled with the potential for introducing chirality either within the carbamate itself or through external reagents, allow for significant influence over the stereochemical and regiochemical outcomes of various reactions. This section explores the multifaceted roles of this compoundsubstituted)-X]carbamate derivatives in directing the formation of specific stereoisomers and controlling the position of chemical transformations.

The carbamate moiety's structure, characterized by delocalization of the nitrogen's non-bonded electrons into the carbonyl group, results in a restricted rotation around the N-C bond. acs.org This creates the potential for syn and anti conformations, which can influence the steric environment around the reactive center. nih.gov While the anti rotamer is often favored for steric and electrostatic reasons, the energy difference can be minimal, leading to a mixture of conformers that can be influenced by reaction conditions and the presence of other functional groups. nih.gov

Directed ortho-Metalation (DoM)

A prominent example of regioselectivity is the ortho-lithiation of aryl carbamates, a powerful tool for the specific functionalization of aromatic rings. thieme-connect.denih.gov The carbamate group acts as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position through coordination with an organolithium reagent. nih.govacs.org This regioselectivity is crucial for the synthesis of polysubstituted aromatic compounds. thieme-connect.dethieme-connect.com

The efficiency and regioselectivity of ortho-lithiation are influenced by several factors, including the choice of base, solvent, and temperature. For instance, achieving good ortho-lithiation of tert-butyl phenylcarbamate often requires a strong base like t-BuLi or s-BuLi in the presence of TMEDA at low temperatures (around -20 °C). thieme-connect.comcardiff.ac.uk In contrast, other acylamino groups may undergo lithiation under milder conditions. thieme-connect.de The presence of other substituents on the aromatic ring can also influence the site of metalation. thieme-connect.decardiff.ac.uk For example, in some disubstituted tert-butyl phenylcarbamates, lithiation can be directed to a specific ortho position based on the electronic and steric nature of the existing substituents. thieme-connect.com

SubstrateBase/SolventTemperature (°C)Product DistributionReference
tert-Butyl phenylcarbamatet-BuLi / Ether-20ortho-lithiated product thieme-connect.com
tert-Butyl phenylcarbamates-BuLi / TMEDA-20ortho-lithiated product thieme-connect.com
N-Phenylpivalamiden-BuLi / THF-ether25ortho-lithiated product cardiff.ac.uk
tert-Butyl (2-methylphenyl)carbamatet-BuLi-Lateral lithiation at methyl group thieme-connect.de

Table 1: Conditions for Directed ortho-Lithiation of Aryl Carbamates

Asymmetric Transformations Guided by Chiral Auxiliaries

The incorporation of a chiral auxiliary into the carbamate structure is a well-established strategy for inducing stereoselectivity in a wide range of chemical reactions. nih.govwikipedia.org Cyclic carbamates, such as oxazolidinones derived from chiral amino alcohols, are particularly effective chiral auxiliaries. nih.govsci-hub.se These auxiliaries create a chiral environment that biases the approach of reagents to one face of a prochiral center, leading to the preferential formation of one enantiomer or diastereomer.

For example, chiral oxazolidinone-derived carbamates have been utilized in asymmetric 1,2-carbamoyl rearrangements. nih.gov Deprotonation of alkenyl-(S)-4-isopropyloxazolidine carbamates with sec-BuLi followed by warming results in a rearrangement to furnish α-hydroxy amides with high diastereoselectivity. nih.gov The stereochemical outcome is dictated by the chiral oxazolidine (B1195125) ring, which directs the asymmetric deprotonation. nih.gov

Similarly, chiral N-amino cyclic carbamates have been employed as auxiliaries in the asymmetric α-alkylation of ketones, providing excellent stereoselectivity and high yields. researchgate.net These auxiliaries can override the inherent selectivity of the base used, enabling transformations that would otherwise be difficult to control. researchgate.net

Diastereoselective Reactions

Even without a covalently attached chiral auxiliary, the tert-butyl carbamate group can influence the diastereoselectivity of reactions at adjacent stereocenters. The steric bulk of the Boc group can direct the approach of a reagent, leading to the preferential formation of one diastereomer.

An example is the diastereoselective reduction of (S)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate to the corresponding chiral alcohol. researchgate.net The presence of the carbamate at the C2 position influences the facial selectivity of the ketone reduction at C3.

In the context of aziridination of α,β-unsaturated carbonyl compounds, the combination of a chiral auxiliary on the enone and a chiral phase-transfer catalyst with tert-butyl carbamate as the nitrogen source can lead to complete diastereoselectivity. rsc.org

Regioselectivity in Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, the carbamate group can influence regioselectivity. For instance, in the copper(I)-catalyzed Ullmann-type coupling of primary carbamates with 5-substituted-1,2,3-triiodobenzenes, the amination occurs exclusively at the less sterically hindered terminal iodine positions. rsc.org This high regioselectivity provides a direct route to 2,3-diiodinated N-aryl carbamates. rsc.org

Furthermore, the electronic nature of the carbamate can play a role. In Suzuki-Miyaura couplings, aryl carbamates can be used as coupling partners, and the electronic properties of substituents on the aromatic ring can affect the reaction's efficiency. acs.org

Reaction TypeSubstrateReagentsKey OutcomeReference
Asymmetric 1,2-Carbamoyl RearrangementAlkenyl-(S)-4-isopropyloxazolidine carbamatessec-BuLiHigh diastereoselectivity in α-hydroxy amide formation nih.gov
Asymmetric α-AlkylationKetone-derived chiral N-amino cyclic carbamate hydrazonesLDA, Alkyl halideExcellent stereoselectivity researchgate.net
Diastereoselective Aziridinationα,β-unsaturated enone with chiral auxiliarytert-Butyl carbamate, NaOCl·5H₂O, Chiral phase-transfer catalystComplete diastereoselectivity rsc.org
Regioselective Ullmann Coupling5-substituted-1,2,3-triiodobenzenesEthyl carbamate, Cu(I) catalystExclusive amination at terminal positions rsc.org

Table 2: Examples of Stereochemical and Regiochemical Control

Advanced Spectroscopic and Analytical Characterization of Tert Butyl N 4 Substituted X Carbamate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including tert-butyl carbamate (B1207046) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of molecules in solution.

Proton NMR is fundamental for identifying the key structural motifs within tert-butyl N-arylcarbamates. The spectra are often characterized by a few distinct and highly informative signals.

A hallmark of the ¹H NMR spectrum for these compounds is a prominent singlet in the upfield region, typically between δ 1.4 and 1.5 ppm. vulcanchem.comvulcanchem.com This signal, integrating to nine protons, is unequivocally assigned to the chemically equivalent methyl protons of the tert-butyl (Boc) protecting group. vulcanchem.comvulcanchem.com The exact chemical shift can vary slightly depending on the solvent and the electronic nature of the substituent on the aromatic ring. rsc.org

The proton attached to the nitrogen atom of the carbamate (N-H) typically appears as a broad singlet. Its chemical shift is variable and can be observed over a wide range, often between δ 6.4 and 9.3 ppm, influenced by solvent, concentration, and hydrogen bonding. rsc.orgnd.edumdpi.com For instance, in tert-butyl phenylcarbamate, this proton appears as a broad singlet at δ 6.46 ppm in CDCl₃. rsc.org

The aromatic protons present a more complex pattern in the downfield region of the spectrum, generally between δ 6.8 and 8.2 ppm. vulcanchem.comrsc.org The substitution pattern on the aryl ring dictates the multiplicity and coupling constants (J) of these signals. For example, a para-substituted ring will often show two distinct doublets, as seen in tert-butyl (4-bromophenyl)carbamate where aromatic protons appear at δ 7.39 (d, J = 8Hz, 2H) and 7.25 (d, J = 8Hz, 2H). rsc.org

Table 1: Selected ¹H NMR Spectral Data for tert-Butyl N-Arylcarbamate Derivatives

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In tert-butyl N-arylcarbamate derivatives, several characteristic resonances are observed.

The tert-butyl group gives rise to two distinct signals: one for the three equivalent methyl carbons (C(CH₃)₃) typically found around δ 28.3 ppm, and one for the quaternary carbon (C(CH₃)₃) which resonates further downfield, often near δ 80-83 ppm. vulcanchem.comrsc.org

The most deshielded signal in the spectrum, aside from those of the aromatic ring, is the carbonyl carbon (C=O) of the carbamate group. This carbon typically appears in the range of δ 152-156 ppm. vulcanchem.comvulcanchem.comrsc.org Its precise chemical shift is sensitive to the electronic effects of the substituent on the aryl ring. Electron-withdrawing groups on the phenyl ring generally cause a downfield shift of the carbonyl carbon signal, while electron-donating groups have the opposite effect. mdpi.com

The aromatic carbons resonate in the region of δ 115-145 ppm. The chemical shifts and substitution patterns provide valuable information for confirming the structure of the aryl moiety. rsc.org

Table 2: Selected ¹³C NMR Spectral Data for tert-Butyl N-Arylcarbamate Derivatives

To resolve complex spectra and unambiguously assign signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is particularly useful for establishing the connectivity within the aromatic ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of a proton signal to the carbon to which it is attached, confirming, for example, which proton signals correspond to the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. This is crucial for piecing together the molecular structure. For instance, a correlation between the N-H proton and the carbonyl carbon (C=O), or between the tert-butyl protons and the quaternary carbon, can definitively establish the carbamate linkage.

These 2D techniques provide a complete and verified picture of the molecular structure, resolving any ambiguities that might arise from one-dimensional spectra alone.

Carbon-13 NMR (¹³C NMR) for Backbone and Carbonyl Assignment

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the presence of specific functional groups.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in tert-butyl carbamate derivatives. The key absorptions are associated with the N-H, C=O, and C-O bonds of the carbamate moiety. vulcanchem.com

N-H Stretching : A characteristic absorption band for the N-H stretch is typically observed in the region of 3200-3400 cm⁻¹. Its position and shape can be influenced by hydrogen bonding.

C=O Stretching : The carbonyl (C=O) stretching vibration of the carbamate group is one of the most intense and diagnostic peaks in the IR spectrum. It appears as a strong absorption band typically in the range of 1680–1740 cm⁻¹. vulcanchem.comvulcanchem.com For example, in tert-butyl phenylcarbamate, this band is located at approximately 1700 cm⁻¹. The exact frequency can be affected by the electronic nature of the aryl substituent and the physical state of the sample.

C-O Stretching : The C-O stretching vibrations of the carbamate group (both C-O-C and N-C-O) give rise to strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1160 cm⁻¹. vulcanchem.com

Table 3: Characteristic FT-IR Absorption Frequencies for tert-Butyl Carbamates

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that are strong in Raman spectra are often weak or absent in IR spectra, and vice versa.

For carbamates, Raman spectroscopy can provide valuable data. Studies on carbamate pesticides have identified characteristic Raman peaks. For instance, a C-N stretching vibration has been identified in the range of 1150-1201 cm⁻¹. researchgate.netnih.gov Other characteristic peaks for carbamates have been noted at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov The symmetric stretching of non-polar bonds often results in strong Raman signals, which can be useful for analyzing the carbon backbone of the tert-butyl group and the aromatic ring. The combination of both IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

Mass Spectrometry Techniques for Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone for the characterization of tert-butyl carbamate derivatives, providing vital information on molecular weight, structure, and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique routinely employed to assess the purity of tert-butyl carbamate derivatives and to identify byproducts or degradation products. sigmaaldrich.com The chromatographic separation stage is highly effective for resolving the target compound from impurities, which are then identified by the mass spectrometer. This method is crucial for monitoring reaction progress and ensuring the quality of the final product. researchgate.netmdpi.com

For instance, in the synthesis of various piperidine (B6355638) derivatives, LC-MS is utilized for impurity profiling, which can guide adjustments to the synthetic methodology, such as modifying the solvent system to minimize byproduct formation. Common impurities identified can include hydrolyzed piperidine derivatives. The high sensitivity of LC-MS allows for the detection of even trace-level contaminants. sigmaaldrich.com In some cases, t-Boc-protected amines have been observed to undergo a McLafferty rearrangement within the ion source of the LC-MS instrument, a fragmentation pattern that can be characteristic of this protecting group. researchgate.netnih.gov The choice of a high-purity mobile phase is critical, as contaminants like alkali ions can form adducts, suppress ionization, and increase background noise, thereby affecting the accuracy of the analysis. sigmaaldrich.com

Table 1: Selected Applications of LC-MS in the Analysis of tert-Butyl Carbamate Derivatives

ApplicationCompound TypeObservationReference
Purity AssessmentN-Boc protected aminesUsed to determine the yield and purity of products after deprotection reactions. researchgate.net
Impurity Profilingtert-butyl 2-(2-oxoethyl)piperidine-1-carboxylateIdentifies byproducts such as hydrolyzed piperidine derivatives.
Reaction Monitoring(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterConfirms the structure of the synthesized intermediate product. google.com
Fragmentation Studyt-Boc-methamphetamineFragment ions generated by McLafferty rearrangement were observed in the ion source. nih.gov

This table is interactive. Click on the headers to sort.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a critical tool for the unambiguous confirmation of the elemental composition of newly synthesized tert-butyl carbamate derivatives. By providing a precise mass measurement of the molecular ion, often to four or more decimal places, HREI-MS allows for the calculation of a unique elemental formula.

This technique was successfully used to confirm the structures of various heterocyclic compounds. For example, in the analysis of a photooxidation product, 2-(tert-Butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, HREI-MS provided a measured m/z of 264.1843, which correlated closely with the calculated value of 264.1838 for the formula C₁₅H₂₄N₂O₂. mdpi.com Similarly, another derivative in the same study yielded a measured m/z of 218.1440, matching the calculated value of 218.1419 for C₁₃H₁₈N₂O. mdpi.com High-resolution mass spectrometry is also frequently used to confirm the structures of complex synthetic intermediates and final products in medicinal chemistry research. mdpi.comescholarship.org

Table 2: HREI-MS Data for Precise Mass Determination of Carbamate-Related Derivatives

Molecular FormulaCalculated Mass (m/z)Measured Mass (m/z)Compound TypeReference
C₁₅H₂₄N₂O₂264.1838264.1843Hexahydroquinazolinone Derivative mdpi.com
C₁₃H₁₈N₂O218.1419218.1440Quinazolinone Precursor mdpi.com

This table is interactive. Click on the headers to sort.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Degradation Product Analysis

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides a fundamental verification of a compound's stoichiometric purity by determining the mass percentages of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). This technique is essential for confirming that the synthesized compound has the expected empirical formula. The experimental values obtained should align closely with the theoretically calculated percentages, with deviations of less than ±0.4% generally considered acceptable for a pure sample. mdpi.com

In the characterization of novel pyrimidine (B1678525) and pyridine (B92270) carbamate derivatives, elemental analysis was used to determine the purity of all synthesized compounds. mdpi.com Likewise, the synthesis of a substituted phenyl carbamate intermediate for the drug Omisertinib was confirmed using techniques including elemental analysis. atlantis-press.com For a Cbz-protected azabicyclo[3.3.0]octane, a related protected amine, elemental analysis yielded found values of C, 73.09%; H, 8.10%; and N, 5.63%, which were in close agreement with the calculated values of C, 73.44%; H, 7.81%; and N, 5.71% for the molecular formula C₁₅H₁₉NO₂. beilstein-journals.org

Table 3: Example of Elemental Analysis Data for a Protected Amine Derivative

ElementCalculated (%) for C₁₅H₁₉NO₂Found (%)Deviation (%)Reference
Carbon (C)73.4473.09-0.35 beilstein-journals.org
Hydrogen (H)7.818.10+0.29 beilstein-journals.org
Nitrogen (N)5.715.63-0.08 beilstein-journals.org

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Absolute Structural Elucidation and Conformation

Single-crystal X-ray crystallography stands as the definitive method for the absolute structural elucidation of tert-butyl N-[(4-substituted)-X]carbamate derivatives. It provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of molecular geometry, conformation, and intermolecular interactions.

Studies on various Boc-protected compounds have revealed key structural features. For example, analysis of Boc-Pro-Leu-Gly-NH₂ showed that the conformation of the tertiary amide group of the Nα-protecting urethane (B1682113) moiety is cis. scilit.com In contrast, studies on ε-caprolactam derivatives showed that the introduction of a bulky tert-butyloxycarbonyl (BOC) group on the lactam nitrogen can induce a switch in the conformation of other substituents on the ring. researchgate.netrsc.org X-ray analysis of Boc-protected di- and tripeptide mimetics containing oxazole (B20620) and thiazole (B1198619) rings confirmed that the molecules adopt an anti-conformation in the crystal, with specific dihedral angles close to 180°. rsc.org The crystal structure of 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was found to be stabilized by intermolecular N–H···N hydrogen bonds. researchgate.net This level of detail is crucial for understanding structure-activity relationships and for rational drug design.

Table 4: Selected Crystallographic Data for Boc-Protected and Related Derivatives

CompoundCrystal SystemSpace GroupKey Conformational FeatureReference
5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amineOrthorhombicPbcaIntermolecular N–H···N hydrogen bonds stabilize the structure. researchgate.net
Boc-Pro-Leu-Gly-NH₂Not specifiedNot specifiedThe tertiary amide group of the urethane moiety adopts a cis conformation. scilit.com
N-Boc-6-COOMe-ε-caprolactamNot specifiedNot specifiedThe bulky BOC group induces an axial orientation of the C-6 ester group. rsc.org
Boc-gly(OxaThz)-OEtNot specifiedNot specifiedThe molecule adopts an anti-conformation with a dihedral angle of 176.9°. rsc.org
Boc-5-aminopent-3-(E)-enoyl-NHiPrNot specifiedNot specifiedBond distances and angles are in agreement with typical values for the Boc-urethane group. acs.org

This table is interactive. Click on the headers to sort.

Computational Chemistry and Theoretical Investigations of Tert Butyl N 4 Substituted X Carbamate Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of carbamate (B1207046) derivatives. These methods allow for a detailed analysis of molecular orbitals, reaction pathways, and spectroscopic properties.

The electronic reactivity and kinetic stability of a molecule are closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. nih.gov The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. nih.gov

In a detailed study of tert-Butyl N-(thiophen-2yl)carbamate, DFT calculations were performed using the B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set. nih.gov The HOMO was found to be primarily localized over the thiophene (B33073) ring and the nitrogen atom, while the LUMO was distributed across the carbamate group's C=O bond and the thiophene ring. nih.gov This distribution highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. The calculated HOMO, LUMO, and energy gap values provide quantitative measures of the molecule's electronic properties. nih.gov

Table 1: Calculated Molecular Orbital Energies for tert-Butyl N-(thiophen-2yl)carbamate using DFT. nih.gov
MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
B3LYP/6-311++G(d,p)-6.45-0.545.91
M06-2X/6-311++G(d,p)-7.980.748.72

Computational methods are crucial for elucidating reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants to products. DFT calculations can map the potential energy surface of a reaction, revealing the energy barriers (activation energies) that govern reaction rates. sciencepublishinggroup.com

A key reaction for this class of compounds is the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Computational studies on related structures, such as tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate, have modeled this process. sciencepublishinggroup.com The mechanism involves the initial protonation of the carbamate by an acid (e.g., trifluoroacetic acid), followed by the loss of a tert-butyl cation to form a transient carbamic acid, which then decarboxylates to yield the free amine. sciencepublishinggroup.com Calculations have determined the energy of the transition states for these steps. For example, in one proposed synthetic pathway for Dasatinib, the formation of an intermediate involved two transition states with energies of 109.3 kcal/mol and 104.2 kcal/mol, indicating the favorability of the second path. sciencepublishinggroup.com In another step, the deprotection reaction proceeds through a transition state with an energy of 101.3 kcal/mol. sciencepublishinggroup.com Such calculations are vital for understanding reaction feasibility and optimizing synthetic conditions.

Similarly, theoretical studies on the base-catalyzed hydrolysis of amides, a related reaction, show that including explicit solvent molecules in the computational model is essential for accurately predicting activation energy barriers. nih.gov For formamide (B127407) hydrolysis, the calculated free energy barrier was 21.6 kcal/mol, which is in excellent agreement with the experimental value of 21.2 kcal/mol. nih.gov

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. mdpi.com

Vibrational Frequencies: Theoretical vibrational analysis can aid in the assignment of complex experimental infrared (IR) and Raman spectra. In the study of tert-Butyl N-(thiophen-2yl)carbamate, vibrational frequencies were calculated using the B3LYP and M06-2X methods. nih.gov The results showed good agreement with the experimental FT-IR spectrum, validating the optimized molecular structure. nih.gov Key vibrational modes, such as the N-H stretching, C=O stretching, and C-N stretching, were assigned using Potential Energy Distribution (PED) analysis. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for Key Modes of tert-Butyl N-(thiophen-2yl)carbamate. nih.gov
Vibrational AssignmentExperimental FT-IRCalculated (B3LYP)Calculated (M06-2X)
N-H stretch326034653477
C=O stretch173217581772
N-H bend153515301529
C-N stretch136813761383

Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another strength of computational chemistry. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com These predictions are invaluable for assigning complex spectra and distinguishing between isomers. mdpi.com For tert-butyl carbamate derivatives, calculations can predict the characteristic signals, such as the tert-butyl protons around δ 1.2–1.4 ppm and the carbamate carbonyl carbon in the range of δ 155–160 ppm. The accuracy of these predictions can be enhanced by using continuum solvation models to account for solvent effects and by applying linear regression scaling to correct for systematic errors. mdpi.comnih.gov

Simulation of Transition States and Reaction Energy Profiles

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of single molecules, molecular modeling and dynamics simulations are used to explore the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. This technique is particularly useful for studying large, flexible molecules and their interactions with solvent molecules. researchgate.net For Boc-protected compounds, MD simulations can reveal how different solvents influence the conformational preferences of the molecule. researchgate.netacs.org

For example, MD simulations of Boc-protected cyclic peptides have shown that the solvent plays a crucial role in the molecule's ability to bind anions. researchgate.net The simulations revealed that the receptor peptide showed a greater affinity for anions in acetonitrile (B52724) compared to dimethyl sulfoxide, and that solvent molecules were directly involved in pre-organizing the binding site. researchgate.net Similarly, computational models using the SMD (Solvation Model based on Density) continuum model have shown that solvent accessibility affects the stability of substituted heterocyclic compounds, with larger substituents leading to less stabilization from the solvent. acs.org These insights are critical for understanding how reaction conditions can influence molecular conformation and reactivity.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For tert-butyl N-arylcarbamates, a key conformational feature is the rotation around the C(carbonyl)-N bond, which gives rise to syn and anti rotamers. The energy barrier to this rotation determines the rate of interconversion between these forms.

Computational studies have mapped the potential energy surface for this rotation. researchgate.net It has been shown that for N-phenylcarbamates, the rotational barrier is around 12.5 kcal/mol. acs.org However, the nature of the aryl group significantly influences this barrier. Electron-withdrawing groups on the N-aryl ring decrease the rotational barrier by increasing the single-bond character of the C-N bond, while electron-donating groups increase the barrier. researchgate.netacs.org For instance, the barrier for N-(2-pyrimidyl)carbamates is so low (<9 kcal/mol) that the individual rotamers cannot be distinguished by NMR at low temperatures, a phenomenon traced to the strong electron-withdrawing nature of the pyrimidyl ring. acs.org This demonstrates how theoretical calculations can explain substituent effects on molecular dynamics and conformational preferences.

Molecular Dynamics (MD) for Solvation Effects and Conformational Landscapes

In Silico Approaches for Mechanistic Insights and Structure-Activity Relationship (SAR) Prediction

In the quest for novel therapeutic agents, computational chemistry has emerged as an indispensable tool, offering profound insights into the molecular behavior of compounds and guiding the drug discovery process. For the class of tert-butyl N-[(4-substituted)-X]carbamate derivatives, in silico methods are pivotal in elucidating their mechanisms of action, predicting their pharmacokinetic profiles, and identifying potential biological targets. These computational approaches not only accelerate the design-synthesis-testing cycle but also provide a rational basis for understanding structure-activity relationships (SAR).

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, such as a protein or enzyme. researchgate.netnih.gov This method is instrumental in understanding the binding modes of this compoundsubstituted)-X]carbamate derivatives and rationalizing their biological activity.

Docking studies have been employed to investigate the interactions of carbamate derivatives with various enzymes, including cholinesterases and carbonic anhydrases. researchgate.netresearchgate.netmdpi.com For instance, in the context of cholinesterase inhibition, the carbamate moiety is crucial as it can form a covalent bond with the catalytic serine residue in the enzyme's active site, leading to its inactivation. researchgate.net The tert-butyl group, a bulky substituent, can influence the binding orientation and potency by establishing van der Waals interactions within hydrophobic pockets of the active site. researchgate.net

The general binding hypothesis for these derivatives, derived from various computational studies on related carbamates, suggests that the N-substituted aryl or heteroaryl ring (the '4-substituted-X' part) occupies a specific sub-pocket of the binding site. nih.govresearchgate.net The nature of the substituent at the 4-position can significantly modulate binding affinity through hydrogen bonds, and hydrophobic or electrostatic interactions. For example, a hydrogen bond acceptor at this position could interact with donor residues like Gln92 or Thr199 in enzymes such as carbonic anhydrase II. mdpi.com The central carbamate group often engages in hydrogen bonding with backbone residues of the target protein, further stabilizing the complex. acs.org

Table 1: Representative Ligand-Target Interactions for a Hypothetical tert-Butyl N-[(4-hydroxyphenyl)methyl]carbamate in an Enzyme Active Site, as Inferred from Molecular Docking Studies on Analogous Compounds.
Compound MoietyInteracting Residue (Target)Interaction TypePotential Impact on Binding
tert-Butyl GroupHydrophobic Pocket (e.g., Trp, Phe, Leu)van der Waals / HydrophobicAnchors the ligand in a non-polar region. researchgate.net
Carbamate NHBackbone Carbonyl (e.g., Gly, Ala)Hydrogen Bond (Donor)Orients the core scaffold. acs.org
Carbamate C=OSerine Hydroxyl (e.g., Ser198 in BChE)Covalent Bond (Carbamoylation)Leads to irreversible or pseudo-irreversible inhibition. researchgate.net
4-Substituted Phenyl RingAromatic Residues (e.g., Tyr, Trp)π-π StackingEnhances binding affinity. researchgate.net
4-Hydroxy SubstituentPolar Residues (e.g., Gln, Thr, Asn)Hydrogen Bond (Donor/Acceptor)Increases specificity and affinity. mdpi.com

The journey of a drug molecule through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction has become a cornerstone of modern drug design, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. nih.govbepls.com For this compoundsubstituted)-X]carbamate derivatives, various computational models can predict key ADME parameters.

These predictions are typically based on the molecule's physicochemical properties, such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and polar surface area. researchgate.netresearchgate.net For instance, human intestinal absorption (HIA) can be estimated, indicating how well the compound might be absorbed from the gut. researchgate.net Blood-brain barrier (BBB) penetration is another critical parameter, especially for compounds targeting the central nervous system, and can be predicted based on polarity and size. frontiersin.org Models can also forecast whether a compound is likely to be a substrate or inhibitor of important drug-metabolizing enzymes like cytochrome P450 (CYP) isoforms or transporters like P-glycoprotein. jomardpublishing.com

The structural features of this compoundsubstituted)-X]carbamate derivatives influence their predicted ADME profiles. The tert-butyl group generally increases lipophilicity, which can enhance membrane permeability but may also lead to higher plasma protein binding and susceptibility to metabolic enzymes. nih.gov The nature of the 'X' group and the 4-substituent can be systematically varied to optimize the balance between potency and drug-likeness. For example, introducing polar groups can improve solubility and reduce BBB penetration if desired. nih.gov

Table 2: Predicted ADME Properties for a Series of tert-Butyl N-[(4-substituted-phenyl)methyl]carbamate Derivatives.
4-SubstituentPredicted logPaPredicted HIA (%)bPredicted BBB PermeabilitycCYP2D6 Inhibitiond
-H3.5>90% (High)MediumNon-inhibitor
-Cl4.1>90% (High)HighNon-inhibitor
-OH3.0>90% (High)LowNon-inhibitor
-OCH33.4>90% (High)MediumInhibitor
-CN2.8>85% (High)LowNon-inhibitor

alogP: Octanol-water partition coefficient, an indicator of lipophilicity. researchgate.net

bHIA: Human Intestinal Absorption, predicts absorption from the gastrointestinal tract. researchgate.net

cBBB: Blood-Brain Barrier permeability, indicates potential for CNS effects. frontiersin.org

djomardpublishing.com

Chemogenomics aims to systematically study the interactions of a large collection of small molecules with a wide array of biological targets, often on a genome-wide scale. u-strasbg.fr This approach is particularly valuable for identifying the molecular targets of novel compounds, a process known as target deconvolution. nih.govresearchgate.net For a class of compounds like this compoundsubstituted)-X]carbamate derivatives, where the primary biological targets may not be fully characterized, chemogenomics offers a powerful discovery platform.

The underlying principle of chemogenomics is that compounds with similar chemical features are likely to interact with similar biological targets. u-strasbg.fr A chemogenomic approach would involve screening a library of this compoundsubstituted)-X]carbamate derivatives against a panel of proteins, such as the human kinome or a collection of hydrolases. Carbamates, in general, are known to act as inhibitors of serine hydrolases, making this enzyme class a logical starting point for screening. nih.gov

Computational chemogenomics leverages these large datasets to build predictive models. uni-freiburg.de By analyzing the patterns of activity across the compound library and the target panel, these models can predict new ligand-target interactions. For example, if a subset of the carbamate derivatives shows activity against a specific group of enzymes, computational analysis of their shared structural features can generate a pharmacophore model. This model can then be used to virtually screen for other proteins in the genome that might also be targeted by this chemical scaffold. This integration of large-scale experimental screening with computational analysis accelerates the identification of novel targets and helps to elucidate the polypharmacology (the ability to bind to multiple targets) of the compound class. mdpi.com

Applications in Organic Synthesis and Material Science

Role as Versatile Building Blocks and Synthetic Intermediates

The Boc group's stability under a wide range of reaction conditions, except for acidic environments, makes it an ideal protecting group for amine functionalities. organic-chemistry.orgfishersci.co.uk This characteristic allows for selective chemical transformations at other parts of a molecule without affecting the protected amine. The "tert-butyl N-[(4-" framework, in its various forms, leverages this property to serve as a critical precursor in multi-step synthetic sequences.

Synthesis of Selectively Protected Amines and Diamines

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its reliability in achieving high yields under mild conditions. fishersci.co.uk Compounds featuring the tert-butyl N-[(4-aminoalkyl)]carbamate structure are pivotal for producing mono-protected diamines, which are essential intermediates in the synthesis of more complex molecules. A general method involves the chemoselective N-Boc protection of one amine group in a diamine, leaving the other available for subsequent reactions. researchgate.netscielo.org.mx

This selective protection is often achieved by treating a diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or a catalyst. organic-chemistry.orgfishersci.co.ukresearchgate.net For instance, the synthesis of tert-butyl (4-aminobutyl)carbamate from its corresponding diamine provides a building block where one amino group is masked and the other is free to participate in further chemical transformations. scielo.org.mx This strategy is crucial for preventing unwanted side reactions, such as polymerization, and for directing the synthesis towards the desired unsymmetrical product. researchgate.net Even less nucleophilic aryl amines can be effectively protected using this methodology, often by first introducing two Boc groups and then selectively removing one. researchgate.net

Compound Name CAS Number Application Note Reference
tert-Butyl (4-aminobutyl)carbamate32294-32-5A mono-protected diamine used as a building block in organic synthesis. scielo.org.mx
tert-Butyl N-[4-(2-chloroacetamido)butyl]carbamate133264-58-1A bifunctional reagent with a protected amine and a reactive chloroacetamide group.
tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate144540-59-0A chiral mono-protected diamine intermediate. scielo.org.mx

Construction of Complex Heterocyclic Ring Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and pharmaceuticals. rsc.org Tert-butyl N-[(4- functionalized precursors are extensively used in the synthesis of these complex ring systems. rsc.org Their utility stems from the ability to introduce a protected nitrogen atom into a molecule, which can later be deprotected and incorporated into a heterocyclic ring through cyclization reactions.

For example, compounds like 4-(tert-butyl)-2-chloropyridine (B1527606) serve as key intermediates in the synthesis of bioactive molecules, including complex heterocyclic structures. The synthesis of N-pyrazolyl amines and piperidine-based structures also relies on tert-butyl carbamate-protected starting materials to guide the reaction pathways. mdpi.com The construction of a tetrazole ring in the synthesis of the drug Losartan involves a multi-step process where precursor molecules are modified to build the final heterocyclic system. rsc.org Similarly, complex structures like rhodanine-based compounds, which are known for their broad spectrum of biological activities, can be synthesized using building blocks containing the tert-butyl carbamate (B1207046) group. researchgate.net

Precursor Type Resulting Heterocycle Significance Reference
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylatePiperidine (B6355638) derivativesBuilding block for CNS-targeting pharmaceuticals.
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amineN-pyrazolyl aminesCore structure in various pharmacologically active agents. mdpi.com
1-[(2'-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazoleTetrazole (in Losartan)Essential component for angiotensin II receptor blockers. rsc.org
tert-butyl [2-(4-{2-[(2H-1,3-benzodioxol-5-yl)methylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethyl}piperazin-1-yl)ethyl] carbamateRhodanine derivativesPrivileged scaffold in medicinal chemistry with anticancer properties. researchgate.net

Precursors for Advanced Pharmaceutical and Agrochemical Intermediates

The role of tert-butyl N-[(4- derivatives as precursors is critical in the pharmaceutical and agrochemical industries. smolecule.comalzchem.com These intermediates are foundational to the synthesis of a wide array of active ingredients. Their structures are designed to be readily incorporated into larger, more complex molecules through well-established chemical reactions.

For example, tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate is a key intermediate in the development of kinase and protease inhibitors, which are important classes of cancer therapeutics. Similarly, 4-(tert-butyl)-2-chloropyridine is used in the synthesis of HIF-prolyl hydroxylase inhibitors. In the agrochemical sector, these compounds are used to create new herbicides and insecticides. alzchem.com The International Narcotics Control Board notes that specific derivatives, such as 1-boc-4-AP, are used as chemical precursors in the synthesis of pharmaceutical agents like fentanyl. incb.org

Advanced Reagents in Chemical Biology and Biotechnology

Beyond traditional synthesis, tert-butyl N-[(4- compounds have become indispensable tools in chemical biology and biotechnology, enabling the creation of sophisticated molecular probes, bioconjugates, and peptides.

Development of Molecular Linkers for PROTACs and Bioconjugation

In recent years, the field of targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker connecting them.

Tert-butyl N-[(4- derivatives are frequently employed as components of these crucial linkers. sigmaaldrich.compurepeg.com For example, tert-butyl N-(4-azidobutyl)carbamate, with its terminal azide (B81097) group, is perfectly suited for "click chemistry," a set of powerful and reliable reactions for bioconjugation. This allows for the efficient connection of different molecular fragments. Various commercially available linkers for PROTAC development, such as tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, incorporate the Boc-protected amine, providing a stable yet synthetically versatile handle for constructing the final PROTAC molecule. sigmaaldrich.combldpharm.com Research into novel PROTACs has led to the synthesis of complex linker conjugates, such as tert-Butyl N-[4-[4-[(2,6-Dioxo-3-piperidyl)carbamoyl]-3-fluoroanilino]butyl]carbamate, demonstrating the modularity and importance of these building blocks. nih.gov

Linker Compound CAS Number Application Area Reference
tert-Butyl N-(4-azidobutyl)carbamate129392-85-4Bioconjugation via Click Chemistry
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate170837-78-2Semi-flexible linker for PROTAC development sigmaaldrich.com
tert-Butyl N-[4-[4-[(2,6-Dioxo-3-piperidyl)carbamoyl]-3-fluoroanilino]butyl]carbamate2211477-76-2Linker conjugate for Cereblon-binding PROTACs nih.gov

Application as Bifunctional Chelators for Imaging Probe Development

The development of effective imaging probes is a cornerstone of diagnostic medicine, and bifunctional chelators are critical components in the design of these agents. nih.gov These molecules securely bind a metal ion, essential for techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET), while also possessing a reactive functional group for attachment to a targeting biomolecule. mdpi.com Derivatives containing tert-butyl groups, particularly tert-butyl esters, play a significant role in the synthesis of these chelators, primarily by acting as protecting groups for carboxylic acids. This strategy allows for controlled, site-specific reactions and enhances the solubility of intermediates in organic solvents. researchgate.net

A prominent example is in the synthesis of derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand that forms highly stable complexes with gadolinium(III) for MRI applications. nih.gov The synthesis of DOTA monoamides, for instance, often starts from DO3A-t-Bu ester, where three of the four carboxylic acid groups are protected as tert-butyl esters. nih.gov This protection allows the fourth nitrogen to be selectively alkylated with a molecule that introduces the linking functionality for bioconjugation. nih.gov Similarly, derivatives of DTPA (diethylenetriaminepentaacetic acid) have been synthesized using tert-butyl esters. The use of tetra-t-Bu-DTPA, which has only one free carboxylic acid group, prevents the formation of doubly substituted products during conjugation, simplifying purification. researchgate.net

The tert-butoxycarbonyl (Boc) group, another tert-butyl-based moiety, is also used to protect amine groups during synthesis. unirioja.es For example, in the creation of certain DOTA monoamides, a bromoacetamide bearing a Boc-protected amine can be used to alkylate the cyclen ring. nih.gov After subsequent alkylation with bromo-tert-butyl acetate (B1210297) and deprotection of all the ester and carbamate groups, the final bifunctional chelator is obtained. nih.govunirioja.es This strategic use of tert-butyl protecting groups is indispensable for the multi-step syntheses required to produce complex, well-defined bifunctional chelators for advanced medical imaging. researchgate.net

Table 1: Examples of Tert-butyl Containing Intermediates in Bifunctional Chelator Synthesis

Intermediate CompoundBase ChelatorPurpose of Tert-butyl GroupApplicationReference
1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-t-Bu ester)DOTAProtects three carboxyl groups to allow selective functionalization of the fourth nitrogen.MRI Contrast Agents nih.gov
Tetra-t-Bu-DTPADTPAProtects four of the five carboxyl groups, leaving one free for specific conjugation.MRI Contrast Agents researchgate.net
Tert-butyl bromoacetateDOTA, NOTA, etc.Alkylating agent to introduce protected acetate arms onto a macrocyclic ring.General Chelator Synthesis unirioja.es
Boc-protected aminesDOTA, etc.Protects a primary amine on the linker moiety during synthesis.General Chelator Synthesis nih.gov

Contributions to Polymer Science and Nanotechnology

The unique properties of the tert-butyl group have been harnessed to make significant contributions to polymer science and nanotechnology. Its bulkiness and susceptibility to clean chemical transformation make it a valuable component in the design of advanced materials.

Synthesis of Novel Polymeric Materials with Controlled Architecture

The synthesis of polymers with precisely controlled architecture—including molecular weight, composition, and functionality—is crucial for creating materials with tailored properties. sigmaaldrich.com Monomers containing tert-butyl groups are frequently employed in controlled polymerization techniques to achieve this level of precision. google.com

One of the most common strategies involves using monomers like tert-butyl acrylate (B77674) (tBA) or tert-butyl methacrylate. google.commdpi.com These monomers can be polymerized via methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Nitroxide-Mediated Polymerization (NMP) to create well-defined polymer blocks. sigmaaldrich.commdpi.com The tert-butyl ester groups are stable during polymerization but can be easily removed afterward through acid-catalyzed hydrolysis or pyrolysis. This deprotection step converts the poly(tert-butyl acrylate) blocks into poly(acrylic acid) blocks, introducing hydrophilic and reactive carboxylic acid functionalities into the polymer structure. google.com This method is an effective way to synthesize block copolymers with both hydrophobic and hydrophilic segments (amphiphilic block copolymers) or to introduce reactive sites along a polymer backbone. google.com

For instance, ABC triblock terpolymers have been synthesized using tBA as one of the monomers, alongside others like isoprene (B109036) and styrene. mdpi.com The controlled nature of RAFT polymerization allows for the sequential addition of these monomers to produce polymers with a specific block order and low polydispersity. mdpi.com In a different approach, tert-butyl-4-isocyanobenzoate has been used as a monomer to create all-conjugated diblock and triblock copolymers with tunable properties for electronic applications. rsc.org The ability to precisely incorporate and then chemically modify tert-butyl-containing units provides a powerful tool for designing complex and functional macromolecular architectures. google.comrsc.org

Table 2: Tert-butyl Containing Monomers in Controlled Polymerization

MonomerPolymerization MethodResulting Polymer BlockPost-Polymerization ModificationApplication of Final PolymerReference
Tert-butyl acrylate (tBA)RAFTPoly(tert-butyl acrylate)Hydrolysis to Poly(acrylic acid)Amphiphilic block copolymers, functional materials google.commdpi.com
Tert-butyl methacrylateAnionic PolymerizationPoly(tert-butyl methacrylate)Hydrolysis to Poly(methacrylic acid)Water-soluble polymers, reactive polymers google.com
Tert-butyl-4-isocyanobenzoateChain-growth Catalyst-transfer PolycondensationPoly(tert-butyl-4-isocyanobenzoate) blockNot specifiedAll-conjugated copolymers for electronics rsc.org
N-(tert-butyl)acrylamideNMPPoly(N-tert-butylacrylamide)Not specifiedThermoresponsive polymersN/A

Design and Fabrication of Nanoparticle-Based Delivery Systems

Nanoparticle-based systems are at the forefront of advanced delivery technologies, particularly in medicine for targeted drug delivery. medsci.orgnih.gov The design of these systems often relies on the self-assembly of polymeric materials, where polymers containing tert-butyl groups play a key role. mdpi.com

The synthesis of amphiphilic block copolymers, as described previously, is a foundational step in fabricating polymeric nanoparticles. mdpi.com For example, ABC triblock terpolymers composed of blocks such as poly(tert-butyl acrylate) (PtBA), polystyrene (PS), and poly(isoprene) (PI) can be designed to self-assemble in solution into ordered nanostructures like micelles or vesicles. mdpi.com The hydrophobic blocks (e.g., PtBA, PS, PI) form the core of the nanoparticle, which can serve as a reservoir for hydrophobic drugs, while a hydrophilic block would form the outer corona, rendering the nanoparticle stable in an aqueous environment. mdpi.com

In one specific example, a P(tBA)-b-P(St)-b-P(Ip) triblock terpolymer was synthesized via RAFT polymerization. mdpi.com The controlled synthesis ensures that the relative lengths of each block can be tuned, which in turn dictates the size and morphology of the resulting self-assembled nanoparticles. mdpi.com After assembly, the PtBA block can be hydrolyzed to the more hydrophilic poly(acrylic acid), potentially altering the nanoparticle's properties, such as its response to pH or its drug-release characteristics. This ability to trigger a change in the nanoparticle structure after its formation is a hallmark of "smart" delivery systems. The incorporation of tert-butyl-containing monomers is thus a strategic choice for fabricating sophisticated nanoparticle carriers with potential for controlled and targeted delivery applications. mdpi.comjddtonline.info

Table 3: Role of Tert-butyl Groups in Nanoparticle Delivery Systems

Nanoparticle TypePolymer ComponentRole of Tert-butyl GroupAssembly MechanismPotential ApplicationReference
Polymeric MicellesP(tBA)-b-P(St)-b-P(Ip)Forms the hydrophobic core block (PtBA).Self-assembly in a selective solvent.Drug delivery mdpi.com
pH-Responsive NanoparticlesPoly(tert-butyl acrylate)-containing block copolymersPrecursor to the pH-responsive poly(acrylic acid) block after hydrolysis.Self-assembly followed by deprotection."Smart" drug delivery google.commdpi.com

Mechanistic Insights into Biological Activity and Structure Activity Relationships of Tert Butyl N 4 Substituted X Carbamate Derivatives

Molecular Mechanisms of Enzyme Inhibition

tert-Butyl N-[(4-substituted)-X]carbamate derivatives have demonstrated notable inhibitory effects on various enzymes implicated in disease pathogenesis. The structural characteristics of these compounds, particularly the carbamate (B1207046) and the substituted phenyl moieties, play a crucial role in their interaction with enzyme active sites.

Inhibition of Inflammatory Pathway Enzymes (e.g., Cyclooxygenase-2)

Derivatives of tert-butyl carbamate have been investigated for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. The mechanism of inhibition is often attributed to the ability of these compounds to fit into the active site of the COX-2 enzyme. mdpi.com The active site of COX-2 is approximately 25% larger than that of its isoform, COX-1, which allows for the accommodation of bulkier ligands, contributing to selective inhibition. acs.org

The structure-activity relationship (SAR) of these derivatives reveals that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency and selectivity. For instance, the presence of bulky, hydrophobic groups, such as di-tert-butyl moieties on the phenyl ring, has been shown to strongly contribute to selective COX-2 inhibition. doi.org Lipophilicity, as indicated by theoretical logP values, is a key factor for effective COX-2 inhibition. doi.org Furthermore, the presence of a hydrogen bond acceptor group, like a methoxy (B1213986) or fluorine substituent at the para-position of the N-3 phenyl ring, can enhance both the potency and selectivity of COX-2 inhibition. nih.gov

Studies on various phenylcarbamate derivatives have shown promising anti-inflammatory effects, with some compounds exhibiting inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models in rats. The trifluoromethyl group, in particular, has been noted to enhance the binding affinity of these compounds to their molecular targets by increasing lipophilicity and electron-withdrawing capacity.

Table 1: COX-2 Inhibitory Activity of Selected Phenylcarbamate Derivatives

Compound Substitution Pattern COX-2 Inhibition Reference
Phenylcarbamate Derivative Di-tert-butyl groups on phenyl ring Strong and selective doi.org
1,3-Diarylurea Derivative Methoxy or fluorine at para-position of N-3 phenyl ring Improved potency and selectivity nih.gov
Phenylcarbamate Derivative Trifluoromethyl group Enhanced binding affinity
tert-Butyl Carbamate Derivative Not specified 39-54% inhibition in rat model

Inhibition of Hydrolases (e.g., Urease)

This compoundsubstituted)-X]carbamate derivatives have also been identified as potent inhibitors of urease, a nickel-containing metalloenzyme. mdpi.comresearchgate.net The inhibition mechanism often involves the interaction of the carbamate or related functional groups with the nickel ions in the active site of the enzyme. researchgate.net

Structure-activity relationship studies have shown that the inhibitory activity is influenced by the substituents on the aryl ring. researchgate.net For example, N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have demonstrated significant urease inhibitory activity, with some compounds being more potent than the standard inhibitor, thiourea. mdpi.com SAR studies of these derivatives indicated that electron-donating groups on the phenyl ring enhance enzyme inhibition. mdpi.com In another study, pyrazoline derivatives bearing a trifluoromethyl group on the phenyl ring showed excellent inhibitory activity. acs.org

The binding of these inhibitors to the urease active site is stabilized by non-covalent interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these compounds, showing interactions with the nickel center and key amino acid residues. mdpi.comnih.gov

Table 2: Urease Inhibitory Activity of tert-Butyl Carbamate and Related Derivatives

Compound Series Key Substituent IC50 Range (µM) Reference
N'-Benzylidene-4-(tert-butyl)benzohydrazide Electron-donating groups 13.33 ± 0.58 to 251.74 ± 6.82 mdpi.com
Tryptamine urea (B33335)/thiourea derivatives CH3, OCH3 groups 11.4 ± 0.4 to 24.2 ± 1.5 researchgate.net
1,3,5-Triaryl-2-pyrazoline derivatives Isobutyl, (OCH3)2, CF3, CN groups 9.13 ± 0.25 to 18.42 ± 0.42 acs.org

Modulatory Effects on Kinase and Protease Activity

Derivatives of tert-butyl carbamate have shown significant modulatory effects on the activity of various kinases and proteases, which are key regulators of cellular processes. mdpi.com

In the context of kinase inhibition, these compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. frontiersin.org For instance, 2-aminopurine (B61359) derivatives incorporating a tert-butyl carbamate group have been designed as selective CDK2 inhibitors. frontiersin.org The introduction of polar substituents at the C-6 position of the purine (B94841) ring was found to be beneficial for CDK2 inhibition. frontiersin.org Similarly, 3,5,7-substituted pyrazolo[4,3-d]pyrimidines have been identified as potent CDK inhibitors. researchgate.net

Furthermore, some tert-butyl carbamate derivatives have been found to inhibit other kinases, such as c-Met tyrosine kinase and Aurora kinases. nih.govosf.io The presence of lipophilic substituents, like a tert-butyl group, can favor inhibitory activity by promoting hydrophobic interactions with the kinase domain. nih.gov

Regarding protease inhibition, a tert-butyl carbamate derivative named M4 has been shown to inhibit β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. mdpi.com

Table 3: Kinase and Protease Inhibitory Activity of tert-Butyl Carbamate Derivatives

Compound Series Target Enzyme Key Structural Feature IC50/Ki Reference
2-Aminopurine derivatives CDK2 Polar substitution at C-6 of purine 19 nM (IC50) frontiersin.org
6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivatives c-Met tyrosine kinase para-tert-butyl substituent 0.030 ± 0.008 µmol/L (IC50) nih.gov
N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide Aurora A and B kinases Phthalazinone core 118 nM (AurA), 80 nM (AurB) (IC50) osf.io
M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) β-secretase 1 2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate 15.4 nM (IC50) mdpi.com

Cell Cycle Modulation and Antineoplastic Mechanisms of Action

The anticancer properties of this compoundsubstituted)-X]carbamate derivatives are often linked to their ability to interfere with the cell cycle and modulate key signaling pathways involved in cell proliferation.

Disruption of Microtubule Dynamics and Cell Cycle Arrest Induction

Several studies have suggested that tert-butyl carbamate derivatives can exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase. tandfonline.com This disruption prevents the proper formation of the mitotic spindle, ultimately inducing apoptosis in cancer cells. For example, certain piperazine-containing derivatives have been shown to inhibit colony formation and arrest the cell cycle at the G2/M phase in prostate cancer cells. tandfonline.com Similarly, some carbamate derivatives have been reported to cause cell cycle arrest at the G2/M phase in cervical cancer cells.

Targeting Specific Signaling Pathways in Proliferative Disorders (e.g., Hedgehog, Cyclin-dependent Kinase 8)

This compoundsubstituted)-X]carbamate derivatives have been developed as inhibitors of specific signaling pathways that are often dysregulated in cancer.

The Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tumorigenesis, has been a target for these compounds. google.comnih.gov Some derivatives act as inhibitors of Smoothened (Smo), a key component of the Hh pathway. google.com Structure-activity relationship studies have revealed that the nature of the substituents on the carbamate and the heterocyclic core is crucial for potent Hh pathway inhibition. nih.gov

Cyclin-dependent kinase 8 (CDK8) is another important target in cancer therapy. While direct inhibition of CDK8 by tert-butyl carbamate derivatives is not extensively documented in the provided search results, the broader class of CDK inhibitors, which includes some tert-butyl carbamate-containing compounds, is known to affect the activity of various CDKs involved in transcription and cell cycle control. researchgate.net For instance, 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent CDK9 inhibitors, which, like CDK8, is involved in transcriptional regulation. acs.org

Mechanisms of Selective Cytotoxicity in Cellular Models

Certain this compoundsubstituted)-X]carbamate derivatives have demonstrated selective cytotoxicity, primarily through the induction of apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is often attributed to the specific molecular targets and signaling pathways that are dysregulated in malignant cells.

Research indicates that some derivatives, particularly those incorporating a pyrimidine (B1678525) moiety, can inhibit specific enzymes or receptors that are critical for tumor growth and survival. For instance, tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is believed to interfere with signaling pathways that promote cell division, ultimately leading to programmed cell death, or apoptosis, in cancer cells. In vitro studies have confirmed that such compounds can significantly reduce the viability of cancer cell lines like the A431 vulvar epidermal carcinoma cells.

The mechanism of inducing apoptosis is a key factor in the selective cytotoxicity of these compounds. For example, piperazine-conjugated derivatives of natural products have shown selectivity for cancer cells over normal cells. tandfonline.com Studies on certain pyrimidine derivatives with a tert-butyl group have confirmed their ability to induce apoptosis through cell cycle analysis. mdpi.com This suggests that these compounds may activate intrinsic or extrinsic apoptotic pathways specifically in cancer cells. The presence of the tert-butyl carbamate group often enhances the stability of these molecules, allowing for effective interaction with their intracellular targets.

While the precise mechanisms can vary depending on the specific derivative, the overarching strategy appears to involve the targeted disruption of pathways essential for cancer cell proliferation and survival, leading to apoptosis. The differential reliance of cancer cells on these pathways compared to healthy cells likely underpins the observed selective cytotoxicity.

Table 1: Selective Cytotoxicity of this compoundSubstituted)-X]carbamate Derivatives in Cellular Models

Compound/Derivative ClassCell LineObserved EffectPutative MechanismReference
tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamateA431 (Vulvar Epidermal Carcinoma)Significant reduction in cell viabilityInhibition of enzymes/receptors crucial for tumor growth, leading to apoptosis
Piperazine-conjugated derivativesA549 (Lung Carcinoma)Selective cytotoxicity over normal HaCaT cellsNot specified tandfonline.com
Pyrimidine derivatives with tert-butyl groupK562, CEM (Leukemia)Induction of apoptosisApoptosis induction confirmed by cell cycle analysis mdpi.com

Antimicrobial and Antiviral Mechanisms

Investigations into Antibacterial and Antifungal Action

Derivatives of tert-butyl carbamate incorporating various heterocyclic scaffolds, such as thiazole (B1198619), triazole, and thiadiazole, have been investigated for their antimicrobial properties. The mechanism of action is often attributed to the synergistic effect of the carbamate moiety and the specific heterocyclic ring system, which can interfere with essential microbial processes.

For instance, a series of new tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov Bioassays revealed that some of these compounds exhibited high activity against E. coli, M. luteus, and B. cereus. nih.gov While the precise molecular targets are not fully elucidated, the hydrazone and thiazole components are known to possess antimicrobial properties, which are likely enhanced by the carbamate structure.

Similarly, N-substituted carbazole (B46965) derivatives have shown promise as antibacterial and antifungal agents. The introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure led to increased antifungal activity against C. albicans. mdpi.com The lipophilic nature of these compounds may facilitate their passage through the microbial cell membranes, allowing them to inhibit internal targets. mdpi.com Other indole (B1671886) derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity, with some compounds showing significant promise as novel antibacterial and antifungal leads. turkjps.org The mechanism of action for antifungal agents can involve the disruption of the fungal cell membrane, leading to the leakage of cellular components, or the inhibition of fungal cell growth and reproduction. jchemrev.com

Table 2: Antimicrobial Activity of this compoundSubstituted)-X]carbamate and Related Derivatives

Compound/Derivative ClassTarget MicroorganismActivityReference
tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamatesE. coli, M. luteus, B. cereusHigh activity nih.gov
N-substituted carbazoles with 1,2,4-triazole moietyC. albicansIncreased antifungal activity mdpi.com
Indole-triazole derivativesVarious bacteria and fungiBroad-spectrum activity (MIC: 3.125-50 µg/mL) turkjps.org

Exploration of Antiviral Properties and Viral Target Interactions

Certain this compoundsubstituted)-X]carbamate derivatives have emerged as potential antiviral agents, with research focusing on their ability to inhibit viral entry and replication. A notable target for these compounds is the influenza virus hemagglutinin (HA), a glycoprotein (B1211001) that mediates the virus's entry into host cells.

One study identified a class of 4-tert-butylphenyl-substituted spirothiazolidinones as inhibitors of HA-mediated fusion, with specific activity against the influenza A/H3N2 virus. nih.gov Compound 2c from this series, which features methyl substitutions, displayed a half-maximal effective concentration (EC₅₀) of 1.3 µM against this influenza strain. nih.gov The proposed mechanism involves the compound binding to the stem region of the HA trimer, which stabilizes its prefusion structure and prevents the conformational changes required for viral and host cell membrane fusion. nih.gov

In the context of coronaviruses, boceprevir-based inhibitors of the SARS-CoV-2 main protease (Mpro) have been explored. Mpro is a crucial enzyme for viral replication. Modifications to boceprevir, including the incorporation of a P4 N-terminal carbamate, have been shown to be key for high antiviral potency. These inhibitors form a covalent adduct with the active site cysteine of Mpro, and the P4 N-terminal tert-butylcarbamide makes strong hydrophobic interactions with the enzyme, contributing to their high in vitro potency.

The tert-butyl carbamate group, in many of these antiviral candidates, serves to enhance the stability and pharmacokinetic properties of the molecule, allowing for effective interaction with the viral target. nih.gov

Table 3: Antiviral Activity and Targets of this compoundSubstituted)-X]carbamate Derivatives

Insecticidal Mechanisms and Agricultural Impact

Mechanisms of Insect Growth Regulation

A significant mechanism of insecticidal action for certain tert-butyl N-carbamate-related structures is the disruption of insect growth and development. These compounds can act as insect growth regulators (IGRs) by mimicking the action of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).

N-tert-butyl-N,N'-dibenzoylhydrazines are a well-studied class of ecdysone (B1671078) agonists. nih.gov These compounds, which feature a prominent tert-butyl group, bind to the ecdysone receptor (EcR). acs.orgresearchgate.net This binding initiates a premature and incomplete molting process, which is ultimately lethal to the insect larva. researchgate.net Tebufenozide, a notable example, is an N-tert-butyl-N′-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide that mimics the action of ecdysone, leading to an unsuccessful molt and subsequent death. rsc.org The interaction of these agonists with the ecdysone receptor triggers a cascade of gene expression that is normally tightly regulated during the molting cycle, and its untimely activation is fatal.

Another class of IGRs, juvenile hormone (JH) analogues, includes compounds like fenoxycarb, which is structurally a carbamate. rsc.org These compounds mimic the action of juvenile hormone, which regulates metamorphosis. By maintaining high levels of JH-like activity, these compounds prevent the insect from maturing into an adult, thus disrupting its life cycle. rsc.org

Table 4: Insect Growth Regulating Activity of tert-Butyl Containing Compounds

Compound ClassTargetMechanism of ActionEffectReference
N-tert-butyl-N,N'-dibenzoylhydrazines (e.g., Tebufenozide)Ecdysone Receptor (EcR)Ecdysone agonistPremature and lethal molting nih.govresearchgate.netrsc.org
Fenoxycarb (carbamate JH analogue)Juvenile Hormone PathwaysJuvenile hormone mimicPrevents maturation to adult stage rsc.org

Inhibition of Pest-Specific Metabolic Enzymes

Carbamate insecticides, as a class, are well-known for their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Research into 3-tert-butylphenyl methylcarbamate (terbam) and its derivatives has provided insights into the structure-activity relationships for AChE inhibition. mdpi.com The tert-butyl group on the phenyl ring is a key feature for the insecticidal activity of these compounds. Modifications to other parts of the molecule, such as halogenation or the addition of other substituents, can significantly alter the inhibitory potency against insect AChE. For example, bromination at the C6 position of the phenyl ring was found to increase the inhibitory potency against Anopheles gambiae AChE. mdpi.com

While AChE is not strictly a "metabolic" enzyme in the context of detoxification, it is a vital enzyme whose inhibition is a primary metabolic disruption leading to insect mortality. The selective toxicity of some carbamates towards insects can be attributed to differences in the structure of AChE between insects and mammals, as well as differences in the rates of metabolic detoxification of the carbamate insecticide itself.

Table 5: Inhibition of Acetylcholinesterase by Phenyl-Substituted Carbamates

Compound/DerivativeTarget OrganismTarget EnzymeEffect of SubstitutionReference
3-tert-butylphenyl methylcarbamate (Terbam) derivativesAnopheles gambiae (mosquito)Acetylcholinesterase (AChE)Bromination at C6 increases inhibitory potency mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compoundsubstituted)-X]carbamate derivatives, SAR analyses focus on systematically modifying the molecule's scaffold to understand the contributions of various structural features to efficacy, selectivity, and pharmacokinetic properties. These studies explore the impact of substituents, the role of physicochemical properties like lipophilicity, and the influence of three-dimensional conformation on receptor or enzyme interactions.

Impact of Substituent Nature and Position on Efficacy and Selectivity

The biological efficacy and target selectivity of tert-butyl N-carbamate derivatives are highly sensitive to the nature and position of substituents on the molecule. The electronic and steric properties of these substituents can drastically alter a compound's interaction with its biological target.

Research on aryl-substituted t-butyl N-methyl-N-aryl carbamates has demonstrated a clear linear free energy relationship between the electronic properties of the substituent on the N-aryl ring and the rotational barrier of the carbamate C–N bond. researchgate.net In this series, electron-donating groups were found to increase the rotational energy barrier (ΔG‡), while electron-withdrawing groups decreased it. researchgate.net This relationship suggests that substituents directly modulate the electronic environment and conformation of the carbamate group, which in turn influences binding affinity. A study plotting the rotational barrier against Hammett σ constants found a better correlation with σ⁻ (r²=0.96), indicating that the transition state for C-N bond rotation is stabilized by electron-withdrawing groups. researchgate.net

In other series, specific substitutions have been shown to modulate activity and physicochemical properties. For instance, in a series of tert-Butyl N-[1-(phenyl)cyclobutyl]carbamate analogs, replacing a fluorine atom with other substituents had a marked impact. The introduction of a chlorine or bromine atom increased lipophilicity, while a methyl group introduced electron-donating effects that could alter receptor binding. vulcanchem.com Similarly, for piperidine-based carbamates, the addition of two methyl groups at the 2 and 6 positions of the piperidine (B6355638) ring was suggested to enhance binding affinity by optimizing hydrophobic interactions within the active site of the orexin (B13118510) receptor. vulcanchem.com

The following table summarizes the observed impact of different substituents on the properties of selected tert-butyl N-carbamate derivatives.

Compound SeriesSubstituent TypeObserved EffectReference
N-Aryl CarbamatesElectron-Donating Groups (on N-aryl ring)Increases the C–N bond rotational energy barrier (ΔG‡). researchgate.net
N-Aryl CarbamatesElectron-Withdrawing Groups (on N-aryl ring)Decreases the C–N bond rotational energy barrier (ΔG‡). researchgate.net
Phenylcyclobutyl CarbamatesChlorine (vs. Fluorine)Reduces membrane permeability, increases lipophilicity. vulcanchem.com
Phenylcyclobutyl CarbamatesBromine (vs. Fluorine)Further increases lipophilicity, introduces different electronic effects. vulcanchem.com
Phenylcyclobutyl CarbamatesMethyl (vs. Fluorine)Introduces electron-donating effects, alters potential receptor binding. vulcanchem.com

Role of Lipophilicity and Hydrophobicity in Cellular Permeation and Bioavailability

Lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical parameter that governs the ability of a drug candidate to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. The tert-butyl group, a hallmark of this class of compounds, is sterically bulky and significantly enhances lipophilicity. vulcanchem.com This increased lipophilicity is frequently associated with improved membrane permeability and, consequently, better cellular uptake and bioavailability. vulcanchem.com

The strategic modulation of lipophilicity is a key aspect of lead optimization. While high lipophilicity can enhance membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. Therefore, achieving a balance is crucial. The carbamate moiety itself, being semi-polar, contributes to this balance, allowing for both hydrophobic and hydrogen-bonding interactions. nih.gov

The table below provides examples of how structural modifications affect the lipophilicity of these compounds.

Compound/Structural FeatureEffect on Lipophilicity/PermeabilityReference
tert-Butyl GroupEnhances lipophilicity, potentially improving bioavailability and cellular uptake. vulcanchem.com
Butyl Chain vs. Phenyl RingThe butyl chain derivative showed higher calculated lipophilicity (logP ~2.1) compared to the phenyl variant (~1.8).
tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamateThe tert-butyl carbamate group enhances solubility. vulcanchem.com
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamateThe tert-butyl group enhances lipophilicity, leading to good solubility in organic solvents and poor solubility in water. vulcanchem.com

Conformational Flexibilities and Rigidities Influencing Receptor Binding

The three-dimensional structure and conformational dynamics of a molecule are paramount for its interaction with a biological target. The carbamate functional group imposes a degree of conformational restriction due to the delocalization of the nitrogen's non-bonded electrons into the carbonyl group. nih.govacs.org This creates a partial double bond character in the C-N bond, leading to a rotational energy barrier that is approximately 3–4 kcal/mol lower than that of analogous amides. nih.govnih.gov This restricted rotation means that carbamates can exist as distinct cis and trans isomers, and the ratio between these conformers can be influenced by environmental factors. nih.gov

The substituents attached to the carbamate can significantly influence this rotational barrier. As established in studies of N-aryl carbamates, electron-donating substituents on the nitrogen-bound aryl ring increase the barrier, while electron-withdrawing groups decrease it. researchgate.net Experimentally determined rotational barriers for some p-substituted t-butyl N-phenylcarbamates were found to be in the range of 11–13 kcal/mol. researchgate.net This modulation of conformational rigidity directly impacts how the molecule can adapt its shape to fit into a receptor's binding pocket.

Beyond the carbamate bond itself, the flexibility or rigidity of the larger molecular scaffold is critical. Cyclic structures appended to the carbamate moiety, such as piperidine or decahydroquinoline (B1201275) rings, introduce their own conformational properties. Piperidine rings are known for their conformational flexibility, typically adopting a chair conformation where substituents can occupy equatorial or axial positions to minimize steric strain. vulcanchem.com The decahydroquinoline system is more complex, existing in perhydroquinoline configurations that can adopt chair-chair or chair-boat arrangements, with the preferred conformation dictated by the position of substituents. This inherent flexibility or rigidity of the scaffold dictates the spatial presentation of key pharmacophoric features, ultimately influencing binding affinity and selectivity. nih.govacs.org

The following table presents data on the rotational energy barriers for a series of substituted carbamates.

Compound SeriesSubstituent (on N-Aryl Ring)Rotational Barrier (ΔG‡)Reference
t-butyl N-phenylcarbamatespara-substituents11–13 kcal/mol researchgate.net
t-butyl N-methyl-N-aryl carbamatesElectron-donatingIncreased ΔG‡ researchgate.net
t-butyl N-methyl-N-aryl carbamatesElectron-withdrawingDecreased ΔG‡ researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[(4-substituted)alkyl/aryl]carbamates?

  • Methodological Answer : A widely used approach involves nucleophilic substitution or coupling reactions. For example, tert-butyl N-(4-chlorobutyl)carbamate (CAS 95388-79-7) can be synthesized via chlorination of N-(3-hydroxypropyl)carbamate intermediates using reagents like thionyl chloride or PCl₃ . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl, Boc) and purification via column chromatography or recrystallization.

Q. How can researchers purify tert-butyl carbamate derivatives effectively?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for high-purity crystals.
  • Validation : Confirm purity using GC/MS (for volatile derivatives) or HPLC (≥95% purity threshold) .

Q. What analytical techniques confirm the structure and purity of tert-butyl N-[(4-...)] compounds?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons in 4-substituted derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₈H₂₉N₃O₂ for a tetrahydroquinoline derivative) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of chiral tert-butyl carbamates?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysts (e.g., Ru-based) for enantioselective amination.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control.
  • Case Study : For tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS 1260601-96-4), chiral HPLC or capillary electrophoresis resolves enantiomers .

Q. How should researchers analyze contradictory data in reaction yields or purity?

  • Methodological Answer :

  • Reproducibility Checks : Repeat reactions under identical conditions (temperature, solvent, catalyst loading).
  • Orthogonal Validation : Cross-validate using HPLC and GC/MS to rule out method-specific artifacts .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., deprotected amines or oxidation products).

Q. What advanced methods characterize molecular interactions in tert-butyl carbamate crystals?

  • Methodological Answer :

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N-H···O interactions in tert-butyl triazole derivatives) .
  • DFT Calculations : Model electrostatic potentials to predict reactivity (e.g., nucleophilic attack sites) .

Application-Oriented Questions

Q. How are tert-butyl carbamates used in enzyme inhibition studies?

  • Methodological Answer :

  • Probe Design : Incorporate fluorophores (e.g., dansyl groups) for fluorescence-based assays.
  • Case Study : N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide derivatives act as kinase inhibitors. Optimize solubility using tert-butyl groups to enhance membrane permeability .

Q. What role do tert-butyl carbamates play in material science?

  • Methodological Answer :

  • Polymer Modification : Use as crosslinkers in polyurethane foams (e.g., tert-butyl groups improve thermal stability).
  • Surface Functionalization : Anchor carbamates to silica nanoparticles via silane coupling agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.